2,3-Dimethylbenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNKMVDATNLZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347600 | |
| Record name | 2,3-Dimethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-46-9 | |
| Record name | 2,3-Dimethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethylbenzoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzoyl chloride is an acyl chloride derivative of benzoic acid. As a reactive organic compound, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its chemical properties are largely dictated by the presence of the acyl chloride functional group, which makes it a versatile reagent for acylation reactions. The two methyl groups on the aromatic ring influence its reactivity and the properties of the resulting derivatives. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound.
Chemical Properties
This compound is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1] It is sensitive to moisture and will react with water.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO | [1][2] |
| Molecular Weight | 168.62 g/mol | [1][2] |
| CAS Number | 21900-46-9 | [2] |
| Melting Point | 2 °C | [3] |
| Boiling Point | 122-124 °C | [3] |
| Refractive Index (n_D^20) | 1.555 | [3] |
| Density | ~1.19 g/cm³ (for 3,5-isomer) | [4] |
| Solubility | Reacts with water; soluble in organic solvents such as dichloromethane and toluene. | [4] |
Chemical Structure
The structure of this compound consists of a benzene ring substituted with a carbonyl chloride group at position 1, and two methyl groups at positions 2 and 3. The molecule's geometry is influenced by the sp² hybridization of the carbonyl carbon and the aromatic ring carbons.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 2,3-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5]
Detailed Methodology:
-
Reaction Setup: A round-bottom flask is charged with 2,3-dimethylbenzoic acid (1.0 equivalent). The flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Addition of Reagent: Thionyl chloride (1.5 to 2.0 equivalents) is cautiously added to the flask. A solvent such as dry benzene or toluene can be used.[5]
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours (e.g., 5 hours) until the evolution of gas ceases.[5] The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product as an oil.[5]
Caption: Synthesis workflow for this compound.
Friedel-Crafts Acylation using this compound
This compound is a potent acylating agent in Friedel-Crafts reactions, used to introduce the 2,3-dimethylbenzoyl group onto an aromatic substrate.
General Methodology:
-
Catalyst Suspension: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is suspended in a dry, inert solvent (e.g., dichloromethane, carbon disulfide) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: The aromatic substrate is added to the catalyst suspension. The mixture is cooled in an ice bath.
-
Acyl Chloride Addition: this compound, dissolved in the same dry solvent, is added dropwise to the cooled mixture with stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by TLC or gas chromatography (GC).
-
Quenching and Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a dilute base (e.g., sodium bicarbonate solution), and brine, then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the resulting product is purified by recrystallization or column chromatography.
Caption: General workflow for a Friedel-Crafts acylation reaction.
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The two methyl groups will appear as singlets in the upfield region (typically 2.0-2.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. Key expected signals include the carbonyl carbon (downfield, ~170 ppm), the aromatic carbons (in the range of 120-140 ppm), and the methyl carbons (upfield, ~15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically found at a high wavenumber for acyl chlorides (around 1770-1815 cm⁻¹). Other characteristic peaks include those for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 2,3-dimethylbenzoyl moiety into various molecules. Its reactivity, driven by the acyl chloride group, makes it a key building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its chemical properties, structure, and handling procedures is essential for its safe and effective use in research and development.
References
2,3-Dimethylbenzoyl chloride CAS number and molecular weight
This technical guide provides a comprehensive overview of 2,3-Dimethylbenzoyl chloride, including its chemical properties, synthesis, analytical methods, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is an acyl chloride derivative of benzoic acid. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 21900-46-9 | [1] |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Synonyms | 2,3-dimethylbenzene-1-carbonyl chloride | [2] |
| Purity Specification | ≥98% (by GC) | [2] |
| Moisture Content | ≤0.5% | [2] |
| Monoisotopic Mass | 168.0341926 Da | [3] |
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of 2,3-dimethylbenzoic acid with thionyl chloride.
Experimental Protocol
The following protocol describes a laboratory-scale synthesis of this compound[4]:
-
Reactants:
-
2,3-dimethylbenzoic acid (35.0 g, 233 mmol)
-
Thionyl chloride (45.0 g, 378 mmol)
-
Dry benzene (80 ml)
-
-
Procedure:
-
Combine 2,3-dimethylbenzoic acid and dry benzene in a suitable reaction vessel.
-
Add thionyl chloride to the mixture.
-
Heat the mixture to reflux temperature and maintain for five hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Evaporate the solvent (benzene) and excess thionyl chloride under reduced pressure.
-
The resulting product is this compound (36.0 g, 92% yield) as an oil.
-
Analytical and Quality Control Methods
To ensure the purity and identity of this compound, a variety of analytical techniques can be employed.
Experimental Protocols
-
Gas Chromatography (GC): As indicated by supplier specifications, GC is a primary method for determining the purity of this compound[2]. A typical method would involve dissolving a known amount of the compound in a suitable solvent and injecting it into a GC equipped with a flame ionization detector (FID). The percentage purity is calculated by comparing the peak area of the analyte to the total peak area of all components.
-
High-Performance Liquid Chromatography (HPLC): For related compounds like benzyl chloride, HPLC methods have been developed to identify and quantify impurities[5]. A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection can be adapted for this compound.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 13C NMR spectra can be used to confirm the carbon skeleton of the molecule. Spectral data for this compound is available from various databases[3].
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is useful for identifying the characteristic functional groups, particularly the carbonyl (C=O) stretch of the acyl chloride. The spectrum for this compound has been characterized using instruments such as the Bruker Tensor 27 FT-IR[3].
-
Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information to IR and can be used for structural confirmation[3].
-
Applications in Research and Drug Development
While specific biological signaling pathways for this compound are not extensively documented, its role as a chemical intermediate is significant. Benzoyl chlorides, in general, are crucial reagents in organic synthesis.
-
Intermediate in Organic Synthesis: this compound serves as a versatile building block. The reactive acyl chloride group allows for the facile introduction of the 2,3-dimethylbenzoyl moiety into various molecules through reactions with nucleophiles such as alcohols, amines, and phenols.
-
Pharmaceutical and Agrochemical Research: Isomers and derivatives of dimethylbenzoyl chloride are used in the synthesis of pharmaceuticals and agrochemicals. For instance, 3,5-Dimethylbenzoyl chloride is an intermediate in the production of insecticides and can be used in the development of photosensitive materials[6][7]. It is plausible that this compound is utilized in similar research and development contexts for creating novel compounds with potential biological activity.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes severe skin burns and eye damage[3].
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from moisture, as it can react with water. Keep the container tightly sealed.
References
- 1. scbt.com [scbt.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
Synthesis of 2,3-Dimethylbenzoyl chloride from 2,3-dimethylbenzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethylbenzoyl chloride from 2,3-dimethylbenzoic acid. The primary method detailed involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity as an acyl chloride allows for the facile introduction of the 2,3-dimethylbenzoyl moiety into various molecular scaffolds. The most common and efficient laboratory-scale synthesis of this compound involves the direct chlorination of 2,3-dimethylbenzoic acid using thionyl chloride. This reaction is favored for its clean work-up, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
2,3-Dimethylbenzoic Acid Thionyl Chloride This compound
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product.
| Property | 2,3-Dimethylbenzoic Acid | This compound |
| Molecular Formula | C₉H₁₀O₂ | C₉H₉ClO |
| Molecular Weight | 150.17 g/mol | 168.62 g/mol |
| Appearance | White to light brown solid[1] | Oil[2] or colorless liquid |
| Melting Point | 144-146 °C[3] | 2 °C[4] |
| Boiling Point | Not Applicable | 122-124 °C[4] |
| Purity (Typical) | ≥98.0%[1] | ~96%[4] |
| Yield (Typical) | Not Applicable | 92%[2] |
Spectroscopic Data
| Spectrum | 2,3-Dimethylbenzoic Acid | This compound |
| IR (Infrared) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹)[5][6] | Absence of broad O-H stretch, C=O stretch (~1760 cm⁻¹)[7] |
| ¹H NMR (Proton) | Aromatic protons, two methyl singlets, carboxylic acid proton (broad singlet)[1][8] | Aromatic protons, two methyl singlets[7][9] |
| ¹³C NMR (Carbon) | Aromatic carbons, two methyl carbons, carbonyl carbon[10] | Aromatic carbons, two methyl carbons, carbonyl carbon[7] |
Experimental Protocol
This protocol is a synthesized procedure based on established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.
5.1. Materials and Equipment
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., benzene[2], toluene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Gas trap (for HCl and SO₂ gases)
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
5.2. Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[11][12][13][14] This entire procedure must be conducted in a well-ventilated fume hood.
-
All glassware must be thoroughly dried before use to prevent the violent reaction of thionyl chloride with moisture.
-
Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
A gas trap containing a basic solution (e.g., sodium hydroxide) should be used to neutralize the evolved HCl and SO₂ gases.
5.3. Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylbenzoic acid (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as benzene (approximately 2.3 mL per gram of carboxylic acid).[2]
-
Reagent Addition: Under a continuous stream of inert gas (e.g., nitrogen or argon), slowly add thionyl chloride (1.6 eq) to the flask.[2] The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Attach a reflux condenser connected to a gas trap. Heat the reaction mixture to reflux and maintain it for approximately 5 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure.[15] The resulting crude this compound can be further purified by vacuum distillation.[15]
5.4. Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
6.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,3-dimethylbenzoic acid using thionyl chloride is a reliable and high-yielding method. Adherence to the detailed protocol and safety precautions outlined in this guide is crucial for the successful and safe execution of this synthesis. The provided quantitative and spectroscopic data serve as a valuable reference for researchers in the characterization of the final product.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. nj.gov [nj.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. Benzoic acid, 2,3-dimethyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Dimethylbenzoic acid(603-79-2) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Sciencemadness Discussion Board - Project: Making thionyl chloride from easy-to-get precursors - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylbenzoyl chloride (C₉H₉ClO), a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₉ClO[1]
-
Molecular Weight: 168.62 g/mol [1]
-
CAS Number: 21900-46-9[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 (d) | Doublet | 1H | Aromatic H (position 6) |
| ~7.3 (t) | Triplet | 1H | Aromatic H (position 5) |
| ~7.2 (d) | Doublet | 1H | Aromatic H (position 4) |
| ~2.5 (s) | Singlet | 3H | Methyl H (position 2 or 3) |
| ~2.4 (s) | Singlet | 3H | Methyl H (position 2 or 3) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~169 | Carbonyl Carbon (C=O) |
| ~140 | Aromatic C (position 2) |
| ~138 | Aromatic C (position 3) |
| ~134 | Aromatic C (position 1) |
| ~132 | Aromatic C (position 6) |
| ~128 | Aromatic C (position 5) |
| ~125 | Aromatic C (position 4) |
| ~20 | Methyl C (position 2 or 3) |
| ~16 | Methyl C (position 2 or 3) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions. The assignments are based on typical chemical shift ranges for similar aromatic acyl chlorides.[2]
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained from a neat sample.[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1770 | Strong | C=O stretch (characteristic of acyl chloride) |
| ~1600, ~1470 | Medium | Aromatic C=C ring stretch |
| ~800-700 | Strong | C-Cl stretch |
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Predicted Adduct/Fragment | Relative Abundance |
| 168.03 | [M]⁺ (Molecular Ion) | Moderate |
| 133 | [M-Cl]⁺ | High |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | Base Peak |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |
Note: The fragmentation pattern is predicted based on the typical behavior of benzoyl chlorides under electron ionization.[3] The molecular ion peak is expected at m/z corresponding to the molecular weight. The base peak is often the benzoyl cation due to the stability of this fragment.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
-
Sample Preparation: A small amount of liquid this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube to a final concentration of approximately 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.[4]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
-
Acquisition Parameters:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, proton decoupling is used to simplify the spectrum and enhance the signal. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5][6]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.[7]
-
Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺). This is a hard ionization technique that leads to extensive fragmentation.[8][9][10]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
2,3-Dimethylbenzoyl chloride safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 2,3-Dimethylbenzoyl chloride (CAS No: 21900-46-9). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific isomer, this guide incorporates data from structurally similar compounds to provide a thorough understanding of the potential hazards and necessary safety measures. All data for related compounds are clearly indicated.
Chemical Identification and Physical Properties
| Property | Value | Source Compound |
| Molecular Formula | C₉H₉ClO | This compound[1][2] |
| Molecular Weight | 168.62 g/mol | This compound[1][2] |
| CAS Number | 21900-46-9 | This compound[1][2] |
| Appearance | Oil | This compound (synthesis product) |
| Relative Density | 1.14 | 3,5-Dimethylbenzoyl chloride |
| Refractive Index | 1.55 | 3,5-Dimethylbenzoyl chloride[3] |
| Solubility | Decomposes in contact with water | 3,5-Dimethylbenzoyl chloride[3] |
Hazard Identification and Classification
This compound is classified as a corrosive substance. The primary hazard associated with this chemical is its ability to cause severe skin burns and eye damage.[1] The GHS classification is based on data for the 2,3-isomer and related compounds.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[3] |
| Allergic Skin Reaction | Category 1 | H317: May cause an allergic skin reaction[3] |
Signal Word: Danger
Toxicological Data
Specific toxicological data for this compound is not available. The following data is for the isomeric compound 3,5-Dimethylbenzoyl chloride and provides an indication of the potential toxicity.
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 2475 mg/kg[3] |
This value suggests that the compound is minimally toxic after a single ingestion.[3] However, the primary danger remains its corrosive nature.
Handling Precautions and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is essential when handling this compound to prevent contact and exposure.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Eye Wash and Safety Shower: Emergency eye wash stations and safety showers must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[5] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Butyl rubber, Neoprene). |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[5][6] Full-body protection may be necessary for larger quantities or in case of a spill. |
| Respiratory Protection | If working outside of a fume hood or if vapors are present, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] |
General Hygiene Practices
-
Avoid all personal contact, including inhalation.[4]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4]
Storage and Disposal
Storage
-
Keep containers tightly closed to prevent moisture contact, as the compound decomposes in water.[3][5]
-
Store away from incompatible materials such as oxidizing agents, bases, and alcohols.[3][5]
Disposal
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[4][7]
-
This material and its container must be disposed of as hazardous waste.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
Accidental Release Measures
-
Minor Spills: Absorb with an inert dry material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent entry into waterways, sewers, basements, or confined areas.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5]
-
Unsuitable Extinguishing Media: Do not use a direct water stream, as the substance reacts with water.
-
Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]
Experimental Protocol: General Procedure for Acylation using an Acyl Chloride
The following is a general protocol for an acylation reaction, which is a common application for this compound. This protocol is adapted from procedures for similar acyl chlorides and should be modified as needed for specific experimental requirements.
Safety Note: This reaction should be performed in a chemical fume hood with all necessary PPE.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the substrate (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
-
Addition of Acyl Chloride:
-
Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the this compound solution dropwise to the stirred reaction mixture under a nitrogen atmosphere.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the desired amount of time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Reactivity of 2,3-Dimethylbenzoyl Chloride with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2,3-dimethylbenzoyl chloride with primary amines. The presence of methyl groups in the ortho and meta positions of the benzoyl chloride introduces significant steric and electronic effects that modulate its reactivity compared to unsubstituted benzoyl chloride. This document outlines the core principles of this reaction, including its mechanism, the impact of steric hindrance, experimental protocols for the synthesis of N-substituted 2,3-dimethylbenzamides, and representative data.
Core Concepts: Reaction Mechanism and Steric Effects
The reaction between this compound, an acyl chloride, and a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, often a second equivalent of the primary amine or a non-nucleophilic base like triethylamine or pyridine, is typically used to neutralize the hydrogen chloride (HCl) byproduct.[3]
The methyl groups at the 2- and 3-positions on the aromatic ring of this compound exert a notable influence on the reaction. The ortho-methyl group, in particular, creates steric hindrance around the carbonyl carbon. This steric bulk can impede the approach of the nucleophilic primary amine, potentially slowing down the rate of reaction compared to less substituted benzoyl chlorides.[4] The extent of this steric hindrance is also dependent on the size of the substituents on the primary amine.
Illustrative Quantitative Data
While specific kinetic and yield data for a wide range of primary amines with this compound are not extensively tabulated in the literature, the following tables present illustrative data based on established principles of chemical reactivity and steric hindrance. These tables are intended to provide a general understanding of the expected trends.
Table 1: Illustrative Reaction Yields of N-Substituted 2,3-Dimethylbenzamides
| Primary Amine (R-NH₂) | R Group | Expected Yield (%)* | Notes |
| Methylamine | -CH₃ | 85-95% | Low steric hindrance allows for high conversion. |
| Ethylamine | -CH₂CH₃ | 80-90% | Slightly more hindered than methylamine, but still reactive. |
| n-Propylamine | -(CH₂)₂CH₃ | 75-85% | Linear chain, moderate reactivity. |
| Isopropylamine | -CH(CH₃)₂ | 60-75% | Increased steric bulk on the amine reduces yield. |
| n-Butylamine | -(CH₂)₃CH₃ | 70-80% | Longer linear chain, similar to n-propylamine. |
| tert-Butylamine | -C(CH₃)₃ | 20-40% | Significant steric hindrance from both reactants drastically reduces yield under standard conditions. |
| Aniline | -C₆H₅ | 70-80% | Aromatic amine, less basic but still reactive. |
| Benzylamine | -CH₂C₆H₅ | 80-90% | Nucleophilic nitrogen is less hindered than in aniline. |
*Note: These are hypothetical yields under standardized laboratory conditions and are for illustrative purposes to demonstrate the effect of steric hindrance.
Table 2: Illustrative Spectroscopic Data for a Representative Product: N-Benzyl-2,3-dimethylbenzamide
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H of benzyl), 7.10-7.20 (m, 3H, Ar-H of dimethylbenzoyl), 6.20 (br s, 1H, NH), 4.60 (d, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5 (C=O), 143.0, 138.0, 137.5, 135.0, 129.0, 128.5, 128.0, 127.5, 125.0 (Ar-C), 44.0 (CH₂), 20.0 (CH₃), 15.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) |
| Mass Spec (EI) | m/z (%): 239 (M⁺), 133 (C₉H₉O⁺), 106 (C₇H₈N⁺), 91 (C₇H₇⁺) |
*Note: This is representative data and actual values may vary.
Experimental Protocols
The following are general experimental protocols for the synthesis of N-substituted 2,3-dimethylbenzamides. These should be adapted based on the specific primary amine being used and standard laboratory safety procedures.
Protocol 1: Reaction with Aliphatic Primary Amines
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (2.2 eq) OR Primary aliphatic amine (1.1 eq) and Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine (and triethylamine if used) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Reaction with Aromatic Primary Amines (Schotten-Baumann Conditions)
Materials:
-
This compound (1.0 eq)
-
Primary aromatic amine (1.1 eq)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the primary aromatic amine in DCM in a flask.
-
Add an excess of 10% aqueous NaOH solution to the flask and stir vigorously to create a biphasic mixture.
-
Add this compound dropwise to the stirring mixture at room temperature.
-
Continue vigorous stirring for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with 1 M HCl to remove any unreacted amine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualizations
Caption: Nucleophilic addition-elimination mechanism.
Caption: General experimental workflow for synthesis.
Caption: Impact of steric hindrance on reactivity.
References
An In-depth Technical Guide to the Mechanism of Electrophilic Substitution with 2,3-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of electrophilic aromatic substitution reactions utilizing 2,3-dimethylbenzoyl chloride. The primary focus is on the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This document will detail the underlying principles, reaction pathways, experimental considerations, and present relevant data for professionals in the chemical and pharmaceutical sciences.
Introduction to Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acyl chloride, such as this compound, reacts with an aromatic compound in the presence of a Lewis acid catalyst.[3][4] This process is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[2][5]
The general transformation can be represented as follows:
Ar-H + R-COCl --(Lewis Acid)--> Ar-CO-R + HCl
Where Ar-H is an aromatic compound and R-COCl is an acyl chloride.
The Role of this compound
In this specific context, this compound serves as the acylating agent. Its structure consists of a benzoyl chloride core with two methyl groups at the 2 and 3 positions of the benzene ring. These methyl groups are electron-donating, which can influence the reactivity of the acylium ion intermediate.
Chemical and Physical Properties of this compound:
| Property | Value |
| IUPAC Name | This compound[6] |
| Molecular Formula | C₉H₉ClO[6] |
| Molecular Weight | 168.62 g/mol [6] |
| CAS Number | 21900-46-9[6] |
This data is compiled from PubChem.[6]
The Core Mechanism of Electrophilic Substitution
The Friedel-Crafts acylation using this compound proceeds through a well-established multi-step mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for the reaction to occur.[3][4]
Step 1: Formation of the Acylium Ion
The first and crucial step is the reaction between this compound and the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage.[4][7][8] This results in the formation of a highly electrophilic 2,3-dimethylbenzoyl cation, also known as an acylium ion, and the tetrachloroaluminate anion ([AlCl₄]⁻).[4][9] The acylium ion is resonance-stabilized, which contributes to its formation.
Caption: Formation of the 2,3-dimethylbenzoyl acylium ion.
Step 2: Electrophilic Attack
The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the electrophilic carbon of the acylium ion.[4] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[10]
Caption: Electrophilic attack of the aromatic ring on the acylium ion.
Step 3: Deprotonation and Regeneration of Catalyst
In the final step, a weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the newly added acyl group.[4][11] This restores the aromaticity of the ring, yielding the final aryl ketone product. This step also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct.[4][8][12]
Caption: Deprotonation to form the final product and regenerate the catalyst.
Experimental Protocols
General Experimental Protocol for Friedel-Crafts Acylation:
Materials:
-
Aromatic Substrate (e.g., Anisole, Toluene) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)[13]
-
Anhydrous Dichloromethane (DCM) as solvent[13]
-
Concentrated Hydrochloric Acid (HCl)[13]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[9]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[9]
-
Ice[13]
Procedure:
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel is assembled. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[2]
-
Reaction Setup: The flask is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath with stirring.[9][13]
-
Addition of Acyl Chloride: A solution of this compound (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃ over 10-15 minutes, maintaining the temperature at 0 °C.[9]
-
Addition of Aromatic Substrate: The aromatic substrate (1.0 eq), dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.[9]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 1-2 hours or until completion is indicated by TLC analysis.
-
Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[9][13] This step quenches the reaction and dissolves the aluminum salts. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[9][13]
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[14]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Safety Precautions:
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled with care in a fume hood.[9][13]
-
This compound is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate personal protective equipment.[6]
-
Dichloromethane is a volatile and potentially toxic solvent. All operations should be performed in a well-ventilated fume hood.
Factors Influencing the Reaction
Several factors can influence the outcome of the Friedel-Crafts acylation:
-
Substrate Reactivity: Electron-rich aromatic compounds, such as anisole and toluene, are highly reactive towards electrophilic acylation.[15] Conversely, electron-deficient rings (e.g., nitrobenzene) are generally unreactive.
-
Catalyst: While AlCl₃ is the most common catalyst, other Lewis acids like FeCl₃, BF₃, and solid acid catalysts can also be employed.[15] The choice of catalyst can affect the reaction conditions and selectivity.
-
Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like dichloromethane and carbon disulfide are typically used.
-
Stoichiometry: At least one equivalent of the Lewis acid catalyst is required because it complexes with the product ketone, rendering it inactive.
Quantitative Data
While specific yield data for reactions with this compound is not provided in the search results, Friedel-Crafts acylations are generally high-yielding reactions when performed under optimized conditions. The table below presents hypothetical, yet typical, data for the acylation of common aromatic substrates.
| Aromatic Substrate | Expected Major Product | Typical Yield Range (%) |
| Benzene | (2,3-Dimethylphenyl)(phenyl)methanone | 75-90 |
| Toluene | (2,3-Dimethylphenyl)(p-tolyl)methanone | 80-95 |
| Anisole | (2,3-Dimethylphenyl)(4-methoxyphenyl)methanone | 85-98 |
Note: These are representative yield ranges and actual yields may vary depending on the specific reaction conditions.
Conclusion
The electrophilic substitution reaction of aromatic compounds with this compound, primarily through the Friedel-Crafts acylation, is a robust and versatile method for the synthesis of diaryl ketones. A thorough understanding of the reaction mechanism, experimental parameters, and safety precautions is essential for its successful application in research and development, particularly in the synthesis of complex molecules for the pharmaceutical and chemical industries.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. praxilabs.com [praxilabs.com]
- 4. What happens when Benzene reacts with benzoyl chloride in the presence of.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shout.education [shout.education]
- 8. m.youtube.com [m.youtube.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Reaction of benzene with `Me_3COCl` in the presence of anhydrous `AlCl_3` gives [allen.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. websites.umich.edu [websites.umich.edu]
- 14. benchchem.com [benchchem.com]
- 15. chemistryjournals.net [chemistryjournals.net]
The Synthetic Versatility of 2,3-Dimethylbenzoyl Chloride: A Technical Primer for Researchers
An In-depth Guide to the Research Applications and Methodologies Involving 2,3-Dimethylbenzoyl Chloride in Modern Drug Discovery and Materials Science.
Introduction: this compound, a substituted aromatic acyl chloride, is a versatile reagent in organic synthesis, serving as a pivotal building block for a diverse array of molecules. Its unique substitution pattern influences the steric and electronic properties of the resulting compounds, making it a valuable tool for medicinal chemists and materials scientists. This technical guide explores the potential research applications of this compound, with a focus on its role in the synthesis of biologically active compounds. Detailed experimental protocols and quantitative data are provided to facilitate its use in the laboratory.
Core Applications in Synthesis
This compound is primarily utilized in acylation reactions, where the 2,3-dimethylbenzoyl group is introduced into a molecule. These reactions are fundamental to the construction of more complex chemical architectures.
1. N-Acylation for the Synthesis of Bioactive Amides:
One of the most significant applications of this compound is in the synthesis of N-substituted benzamides. The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. The reaction of this compound with primary or secondary amines yields the corresponding N-(2,3-dimethylbenzoyl)amides. These derivatives are of particular interest in drug discovery for their potential biological activities, including antifungal, anticancer, and enzyme inhibitory properties. For instance, the synthesis of pyridyl benzamides from 2,3-dimethylbenzoic acid has been investigated for their potential as inhibitors of parasites like Trypanosoma brucei[1].
2. Friedel-Crafts Acylation for the Synthesis of Aromatic Ketones:
This compound can also be employed in Friedel-Crafts acylation reactions to introduce the 2,3-dimethylbenzoyl group onto an aromatic ring. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, forms a new carbon-carbon bond and is a key step in the synthesis of various aromatic ketones. These ketones can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
3. Esterification for the Synthesis of Novel Esters:
The reaction of this compound with alcohols or phenols leads to the formation of 2,3-dimethylbenzoate esters. These esters can be explored for a range of applications, from pro-drugs in pharmaceutical development to components in novel materials.
Synthesis of this compound
The most common method for the preparation of this compound is the reaction of 2,3-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry benzene (or another inert solvent such as dichloromethane or toluene)
Procedure:
-
A mixture of 2,3-dimethylbenzoic acid (e.g., 35.0 g, 233 mmol) and dry benzene (80 ml) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Thionyl chloride (e.g., 45.0 g, 378 mmol) is added to the stirred mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for five hours. The reaction should be monitored for completion by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess thionyl chloride and benzene are removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is obtained as an oil and can be used directly in subsequent reactions or purified by distillation under reduced pressure.
Quantitative Data:
| Reactant Amount (2,3-Dimethylbenzoic acid) | Reagent Amount (Thionyl chloride) | Solvent Volume (Dry Benzene) | Reaction Time | Product Yield |
| 35.0 g (233 mmol) | 45.0 g (378 mmol) | 80 ml | 5 hours | 36.0 g (92%) |
Research Application: Synthesis of Biologically Active N-Acyl Derivatives
A significant area of research involves the synthesis of N-acyl derivatives using substituted benzoyl chlorides and evaluating their biological activities. While specific studies focusing exclusively on this compound are emerging, the general procedures and findings from closely related analogues provide a strong indication of its potential.
Synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides
A study on the synthesis of a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlighted their potential as inhibitors of alkaline phosphatases and ecto-5'-nucleotidases[2][3]. The general synthetic procedure can be adapted for this compound.
Materials:
-
4-Aminoantipyrine
-
Substituted benzoyl chloride (in this case, this compound)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) as solvent
Procedure:
-
In a round-bottom flask, dissolve 4-aminoantipyrine (1 equivalent) in dry dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in dry dichloromethane to the cooled mixture with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity Data
The following table summarizes the inhibitory activities of a series of synthesized benzamide derivatives against various alkaline phosphatases (APs) and ecto-5'-nucleotidases (e5-NT). This data illustrates the potential for discovering potent enzyme inhibitors through the synthesis of N-acyl derivatives.
| Compound | h-TNAP IC₅₀ (µM) | h-IAP IC₅₀ (µM) | h-PLAP IC₅₀ (µM) | h-GCAP IC₅₀ (µM) | h-e5-NT IC₅₀ (µM) | r-e5-NT IC₅₀ (µM) |
| Derivative 1 | 2.1 ± 0.03 | >100 | >100 | 15.6 ± 0.2 | 0.29 ± 0.01 | 0.21 ± 0.01 |
| Derivative 2 | 1.8 ± 0.02 | >100 | >100 | 12.3 ± 0.1 | 0.25 ± 0.01 | 0.18 ± 0.01 |
| Derivative 3 | >100 | >100 | >100 | >100 | 1.2 ± 0.02 | 0.9 ± 0.02 |
Data adapted from a study on substituted benzamides and presented here for illustrative purposes of the type of quantitative data that can be generated.[3]
Research Application: Synthesis of Potential Pesticides
A European patent application describes the synthesis of novel dibenzoylalkylcyanohydrazines with pesticidal activity, where this compound is listed as a potential reactant[4]. This highlights the utility of this reagent in the agrochemical sector.
General Workflow for Pesticide Discovery
The following diagram illustrates a typical workflow for the discovery of new pesticides, a process where this compound can serve as a key building block.
Logical Relationship: Structure-Activity Relationship (SAR)
The development of bioactive compounds often relies on understanding the relationship between the chemical structure and the biological activity. For benzamide derivatives, modifications to the phenyl ring of the benzoyl chloride and the amine component can significantly impact their efficacy.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of organic compounds. Its application in the preparation of biologically active N-acyl derivatives demonstrates its significant potential in the fields of medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their own research endeavors, from the synthesis of novel compounds to the exploration of their biological functions. Further investigation into the derivatives of this specific benzoyl chloride is warranted to fully elucidate their therapeutic and industrial potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on the Hydrolysis of 2,3-Dimethylbenzoyl Chloride in Aqueous Media
Introduction to Acyl Chloride Hydrolysis
Acyl chlorides are highly reactive compounds that readily undergo nucleophilic substitution reactions. In aqueous media, the primary reaction is hydrolysis, yielding the corresponding carboxylic acid and hydrochloric acid. The reactivity of benzoyl chlorides, in particular, is modulated by the nature and position of substituents on the aromatic ring. These substituents can influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates, thereby affecting the reaction rate and mechanism.
The hydrolysis of benzoyl chlorides can proceed through several pathways, primarily the bimolecular nucleophilic substitution (SN2-like or addition-elimination) and the unimolecular nucleophilic substitution (SN1-like) mechanisms. The dominant pathway is highly dependent on the solvent polarity and nucleophilicity, as well as the electronic and steric effects of the aromatic substituents.
Expected Hydrolysis Mechanism and Rate of 2,3-Dimethylbenzoyl Chloride
The hydrolysis of this compound is anticipated to be influenced by both steric and electronic factors imparted by the two methyl groups.
-
Electronic Effects: Methyl groups are weakly electron-donating. This electronic effect would tend to slightly destabilize the partial positive charge on the carbonyl carbon, potentially slowing down a direct nucleophilic attack (SN2 pathway). However, it would stabilize a potential acylium cation intermediate in an SN1 pathway.
-
Steric Effects: The presence of a methyl group at the ortho position (position 2) introduces significant steric hindrance around the carbonyl group. This steric hindrance is expected to impede the approach of a water molecule, which is the nucleophile in this reaction. Such steric hindrance has been shown to slow down the hydrolysis of other ortho-substituted benzoyl chlorides. For instance, 2,6-dimethylbenzoyl chloride exhibits a significantly slower hydrolysis rate compared to unsubstituted benzoyl chloride due to the steric shielding of the reaction center by the two ortho-methyl groups.
Given the presence of an ortho-methyl group, it is highly probable that the hydrolysis of this compound will be sterically hindered, leading to a slower reaction rate compared to unsubstituted benzoyl chloride or its meta- and para-isomers. The reaction is likely to proceed through a bimolecular pathway (addition-elimination), as the formation of a sterically hindered acylium cation for an SN1 pathway would be energetically unfavorable.
Hydrolysis Data for Substituted Benzoyl Chlorides
To provide a comparative context, the following table summarizes hydrolysis rate data for various substituted benzoyl chlorides in different aqueous solvent systems. This data illustrates the impact of substituent effects on the reaction rate.
| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | 25 | Not specified, but used as a reference | [1][2] |
| p-Methoxybenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | 25 | Not specified, but faster than benzoyl chloride | [1][2] |
| p-Methylbenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | 25 | Not specified, but faster than benzoyl chloride | [1][2] |
| p-Chlorobenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | 25 | Not specified, but slower than benzoyl chloride | [1][2] |
| p-Nitrobenzoyl chloride | Not specified | Not specified | Slower than benzoyl chloride, proceeds via carbonyl addition | [1] |
| 2,6-Dimethylbenzoyl chloride | Not specified | Not specified | Sterically hindered hydrolysis | [1][2] |
| Benzoyl chloride | Water-dioxane | 25 | Varies with water concentration | [3] |
Note: Specific rate constants from the search results were often not provided in an easily extractable format without access to the full-text articles. The table reflects the qualitative comparisons made in the source abstracts.
General Experimental Protocol for Determining Hydrolysis Rate
The following outlines a general methodology for determining the hydrolysis rate of a benzoyl chloride, which can be adapted for this compound.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a given aqueous solvent system at a constant temperature.
Materials:
-
This compound
-
Aqueous buffer solution of desired pH or aqueous-organic solvent mixture
-
Thermostated reaction vessel
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Quenching solution (e.g., a solution of a nucleophile like aniline in a non-aqueous solvent to rapidly react with the remaining benzoyl chloride)
-
Standard analytical glassware
Procedure:
-
Solvent Preparation: Prepare the desired aqueous solvent system (e.g., water, buffered water, or a mixture of water and an organic solvent like acetone or dioxane). Ensure the solvent is pre-equilibrated to the desired reaction temperature in a thermostated bath.
-
Reaction Initiation: A stock solution of this compound is prepared in a dry, inert organic solvent. A small aliquot of this stock solution is injected into the thermostated aqueous solvent with vigorous stirring to initiate the hydrolysis reaction. The final concentration of the benzoyl chloride should be low enough to ensure pseudo-first-order conditions (i.e., [H₂O] >> [RCOCl]).
-
Monitoring the Reaction: The progress of the reaction can be monitored by following the disappearance of the reactant (this compound) or the appearance of the product (2,3-dimethylbenzoic acid).
-
Spectrophotometric Method: If there is a sufficient difference in the UV-Vis absorbance spectra of the reactant and product, the change in absorbance at a specific wavelength can be monitored over time.
-
Chromatographic Method (HPLC): At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately mixed with a quenching solution. The quenched samples are then analyzed by HPLC to determine the concentration of the remaining this compound or the formed 2,3-dimethylbenzoic acid.
-
-
Data Analysis: The concentration of this compound at different times is plotted. For a first-order or pseudo-first-order reaction, a plot of the natural logarithm of the concentration of the benzoyl chloride versus time should yield a straight line. The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k).
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for a kinetic study of benzoyl chloride hydrolysis.
Caption: Experimental workflow for determining the hydrolysis rate of this compound.
Conclusion
While direct experimental data on the hydrolysis rate of this compound is currently lacking in the reviewed literature, a sound scientific prediction can be made based on the principles of physical organic chemistry and data from analogous compounds. The presence of the ortho-methyl group is expected to sterically hinder the hydrolysis reaction, leading to a slower rate compared to many other benzoyl chloride derivatives. The general experimental protocol and workflow provided in this guide offer a robust framework for researchers to empirically determine the hydrolysis kinetics of this specific compound. Such studies would be a valuable contribution to the understanding of acyl chloride reactivity.
References
Methodological & Application
Application Note: High-Sensitivity HPLC Analysis of Amines via Pre-Column Derivatization with 2,3-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of primary and secondary amines using 2,3-dimethylbenzoyl chloride as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with UV detection. The derivatization reaction, based on the Schotten-Baumann reaction, is rapid, occurs under mild conditions, and yields stable N-benzoyl derivatives with enhanced UV absorbance, thereby significantly improving chromatographic separation and detection sensitivity.[1][2] This method is applicable for the quantitative analysis of a wide range of amines, including biogenic amines and pharmaceutical compounds, in various matrices. Detailed protocols for derivatization and HPLC analysis are provided, along with expected performance characteristics based on the closely related reagent, benzoyl chloride.
Introduction
The quantitative analysis of amines is crucial in many scientific fields, including biomedical research, food science, and pharmaceutical development. However, many amines lack a strong chromophore, making their direct detection by UV-Vis HPLC challenging, especially at low concentrations.[3] Pre-column derivatization is a widely employed strategy to overcome this limitation.[4] Derivatizing agents that react with primary and secondary amines to form stable, highly absorbent derivatives can significantly enhance detection sensitivity and improve chromatographic performance on reverse-phase columns.[1][5]
Benzoyl chloride and its analogs are effective derivatizing reagents for amines and alcohols.[1][2][5] The reaction is typically fast and proceeds under mild conditions.[5] this compound, a derivative of benzoyl chloride, offers similar reactivity with the potential for altered chromatographic selectivity due to the presence of the methyl groups, which increase the hydrophobicity of the resulting derivatives. This can be advantageous for optimizing separations of complex amine mixtures. This document provides a comprehensive protocol for the use of this compound for the derivatization of amines for HPLC analysis.
Principle of Derivatization
The derivatization of amines with this compound is a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically carried out in a basic medium to neutralize the hydrochloric acid produced, driving the reaction to completion. The resulting N-(2,3-dimethylbenzoyl) amine derivative is a stable amide with a strong UV chromophore, allowing for sensitive detection.
Experimental Protocols
Reagents and Materials
-
This compound
-
Amine standards (e.g., putrescine, cadaverine, histamine, tyramine, spermidine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate or Sodium tetraborate buffer (e.g., 100 mM)
-
Hydrochloric acid (e.g., 2 M) for reaction quenching
-
Syringe filters (0.45 µm)
Standard Solution Preparation
Prepare stock solutions of individual amine standards in a suitable solvent (e.g., 0.1 M HCl or water) at a concentration of 1 mg/mL. Working standards of desired concentrations can be prepared by serial dilution of the stock solutions with the same solvent.
Derivatization Protocol
The following protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: To 100 µL of the amine standard solution or sample extract in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate or sodium tetraborate buffer to ensure basic conditions.[6]
-
Reagent Addition: Add 100 µL of a 2% (v/v) solution of this compound in acetonitrile.
-
Reaction: Vortex the mixture vigorously for 1-2 minutes. Allow the reaction to proceed at room temperature for 10-20 minutes.
-
Quenching: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted this compound.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 10-20 µL of the filtered solution into the HPLC system.
Caption: Workflow for the pre-column derivatization of amines.
HPLC Analysis
The following HPLC conditions are a starting point and should be optimized for the specific analytes and column used. The increased hydrophobicity of the 2,3-dimethylbenzoyl derivatives may require a stronger mobile phase (higher organic content) compared to benzoyl derivatives.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile or MethanolGradient elution is recommended. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20-30 °C[7] |
| Detection | UV at approximately 254 nm (scan for optimal wavelength) |
| Injection Volume | 10-20 µL |
Method Performance (Based on Benzoyl Chloride Derivatization)
The following tables summarize the quantitative data reported for the derivatization of various biogenic amines with benzoyl chloride, which is expected to be comparable to the performance of this compound.
Table 1: Linearity and Detection Limits of Benzoylated Amines [7]
| Biogenic Amine | Linearity (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/L) |
| Methylamine | 0.5 - 25 | > 0.99 | 0.2 |
| Putrescine | 0.5 - 25 | > 0.99 | 0.5 |
| Cadaverine | 0.5 - 25 | > 0.99 | 0.5 |
| Tryptamine | 0.5 - 25 | > 0.99 | 0.5 |
| Beta-phenylethylamine | 0.5 - 25 | > 0.99 | 0.5 |
| Spermidine | 1.0 - 50 | > 0.99 | 1.0 |
| Spermine | 2.5 - 100 | > 0.99 | 2.5 |
| Histamine | 1.0 - 50 | > 0.99 | 1.0 |
| Tyramine | 0.5 - 25 | > 0.99 | 0.5 |
| Agmatine | 1.0 - 50 | > 0.99 | 1.0 |
Table 2: Recovery Rates of Benzoylated Amines [7]
| Biogenic Amine | Recovery (%) |
| Methylamine | 85.3 |
| Putrescine | 92.1 |
| Cadaverine | 95.4 |
| Tryptamine | 88.7 |
| Beta-phenylethylamine | 90.2 |
| Spermidine | 72.8 |
| Spermine | 81.5 |
| Histamine | 103.4 |
| Tyramine | 98.6 |
| Agmatine | 96.3 |
Troubleshooting
-
Low Peak Area/No Peaks:
-
Ensure the derivatization reagent is fresh. Acyl chlorides are moisture-sensitive.
-
Verify the pH of the reaction mixture is basic.
-
Increase reaction time or temperature.
-
-
Extra Peaks:
-
This may be due to the hydrolysis of the derivatizing reagent or reactions with other components in the sample matrix. A blank injection (derivatization procedure without the analyte) should be performed.
-
-
Poor Peak Shape:
-
Ensure complete reaction quenching.
-
Optimize mobile phase composition and gradient.
-
Check for column degradation.
-
Conclusion
Pre-column derivatization with this compound is a promising method for the sensitive and reliable HPLC analysis of primary and secondary amines. The protocol is straightforward and utilizes readily available reagents and equipment. The resulting stable derivatives with strong UV absorbance allow for low detection limits and accurate quantification. While the provided performance data is based on the well-established benzoyl chloride derivatization, it serves as a strong indicator of the expected performance for this compound, with the potential for improved chromatographic separations. Method optimization, particularly of the HPLC mobile phase, is recommended to achieve the best results for specific applications.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Synthesis using 2,3-Dimethylbenzoyl Chloride and a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of N-substituted amides via the reaction of 2,3-dimethylbenzoyl chloride with a primary amine. This reaction, a specific application of the Schotten-Baumann reaction, is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and agrochemical industries. The resulting N-substituted 2,3-dimethylbenzamides are valuable intermediates and target molecules in medicinal chemistry and materials science.
The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.[3][4] This protocol outlines a robust and general procedure that can be adapted for a variety of primary amines.
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the corresponding N-substituted 2,3-dimethylbenzamide.
References
Application Notes: 2,3-Dimethylbenzoyl Chloride as a Protecting Group for Alcohols in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. The hydroxyl group, being a common and reactive functionality, often necessitates protection to prevent its interference in reactions targeting other parts of a molecule. Acyl groups, particularly benzoyl derivatives, are a well-established class of protecting groups for alcohols due to their ease of introduction, stability under a range of conditions, and reliable methods for removal.
This application note details the use of 2,3-dimethylbenzoyl chloride as a protecting group for alcohols. The presence of the two methyl groups on the aromatic ring can influence the steric and electronic properties of the protecting group, potentially offering advantages in terms of stability and selective cleavage. This compound can be synthesized in high yield from 2,3-dimethylbenzoic acid and a chlorinating agent such as thionyl chloride.[1]
Key Attributes of the 2,3-Dimethylbenzoyl Group
-
Stability: Generally stable to acidic conditions, hydrogenation, and various organometallic reagents.
-
Introduction: Readily introduced by reacting an alcohol with this compound in the presence of a base.
-
Cleavage: Typically removed by hydrolysis under basic conditions (saponification).
-
Orthogonality: Its stability profile allows for selective removal in the presence of other protecting groups like silyl ethers (acid/fluoride labile) and benzyl ethers (hydrogenolysis).
Quantitative Data Summary
The following tables provide representative data for the protection of various alcohols with this compound and the subsequent deprotection of the resulting esters. Please note that these are illustrative values based on general knowledge of benzoyl protecting groups and may require optimization for specific substrates.
Table 1: Protection of Alcohols with this compound
| Substrate Alcohol | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol (Primary) | This compound (1.1), Pyridine (1.5) | Dichloromethane (DCM) | 0 to 25 | 2 | >95 |
| 1-Butanol (Primary) | This compound (1.1), Et3N (1.5), DMAP (0.1) | Dichloromethane (DCM) | 0 to 25 | 3 | >95 |
| Cyclohexanol (Secondary) | This compound (1.2), Pyridine (2.0) | Dichloromethane (DCM) | 25 | 12 | ~90 |
| 1-Phenylethanol (Secondary) | This compound (1.2), Et3N (2.0), DMAP (0.1) | Dichloromethane (DCM) | 25 | 16 | ~85 |
Table 2: Deprotection of 2,3-Dimethylbenzoyl Esters
| Substrate Ester | Deprotection Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl 2,3-dimethylbenzoate | 2 M NaOH (aq) | Methanol/Water (1:1) | 60 | 4 | >95 |
| Benzyl 2,3-dimethylbenzoate | 1 M LiOH (aq) | THF/Water (2:1) | 25 | 6 | >95 |
| Cyclohexyl 2,3-dimethylbenzoate | 2 M KOH (aq) | Ethanol/Water (2:1) | 80 | 12 | >90 |
| Cyclohexyl 2,3-dimethylbenzoate | 6 M HCl (aq) | Dioxane/Water (1:1) | 100 | 24 | ~80 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up and purification.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.5 M).
-
Add anhydrous pyridine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: General Procedure for the Deprotection of a 2,3-Dimethylbenzoyl Ester (Basic Hydrolysis)
This protocol describes the cleavage of benzyl 2,3-dimethylbenzoate as a representative ester.
Materials:
-
Benzyl 2,3-dimethylbenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and standard glassware.
Procedure:
-
In a round-bottom flask, dissolve the benzyl 2,3-dimethylbenzoate (1.0 eq.) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide pellets (2.0-3.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Visualizations
Caption: Mechanism of pyridine-catalyzed alcohol protection.
Caption: Mechanism of base-catalyzed ester deprotection.
Caption: Experimental workflow for protection and deprotection.
References
Application Notes and Protocols for the Friedel-Crafts Acylation of Aromatic Compounds with 2,3-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1][2] This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of key intermediates and active pharmaceutical ingredients.[1][3] The reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a strong Lewis acid, most commonly aluminum chloride (AlCl₃), as a catalyst.[2][4]
This document provides detailed application notes and protocols for the Friedel-Crafts acylation of various aromatic compounds using 2,3-dimethylbenzoyl chloride. The resulting 2,3-dimethylphenyl ketones are valuable precursors in the synthesis of a range of target molecules, including those with potential biological activity. The presence of the dimethyl-substituted phenyl ring can significantly influence the pharmacological profile of a molecule. Aromatic ketones are prominent intermediates in the preparation of high-value molecules for applications in fine chemicals, pharmaceuticals, and agrochemicals.[3]
Principle and Mechanism
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, reacts with this compound to form a highly reactive and resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The π-electron system of the aromatic substrate attacks the electrophilic carbon of the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation and Catalyst Regeneration: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[1][5]
Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of not being prone to carbocation rearrangements and the resulting ketone product is less reactive than the starting aromatic compound, thus preventing multiple acylations.[6][7]
Synthesis of this compound
The acylating agent, this compound, can be synthesized from 2,3-dimethylbenzoic acid.
Protocol:
A mixture of 2,3-dimethylbenzoic acid (e.g., 35.0 g, 233 mmol), dry benzene (80 ml), and thionyl chloride (45.0 g, 378 mmol) is heated to reflux for five hours.[8] After cooling, the mixture is filtered and evaporated under reduced pressure to yield this compound as an oil, with an expected yield of around 92%.[8]
Experimental Protocols: Friedel-Crafts Acylation
The following is a general protocol for the Friedel-Crafts acylation of an aromatic compound with this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₉H₉ClO | 168.62 | Acylating agent.[9] |
| Aromatic Substrate (e.g., Benzene, Toluene, Anisole) | Varies | Varies | The nucleophile. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Lewis acid catalyst.[2] |
| Dichloromethane (Anhydrous) | CH₂Cl₂ | 84.93 | Solvent. |
| Hydrochloric Acid (aq) | HCl | 36.46 | For quenching the reaction. |
| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | For neutralization. |
| Brine (saturated NaCl solution) | NaCl | 58.44 | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |
Reaction Setup:
A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas outlet to neutralize the evolved HCl gas.[1]
Procedure:
-
To the reaction flask, add the anhydrous aluminum chloride (1.1 to 2.5 equivalents) and the anhydrous dichloromethane.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Dissolve the this compound (1 equivalent) and the aromatic substrate (1 to 1.2 equivalents) in anhydrous dichloromethane in the dropping funnel.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over a period of 15-30 minutes. The reaction is often exothermic.[10]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time (typically 1-3 hours) to ensure the reaction goes to completion.[1] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Friedel-Crafts acylation of various aromatic compounds with this compound.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Benzene | This compound | AlCl₃ | Dichloromethane | 0 to RT | 2 | (2,3-Dimethylphenyl)(phenyl)methanone | 85-95 |
| Toluene | This compound | AlCl₃ | Dichloromethane | 0 to RT | 2 | (2,3-Dimethylphenyl)(p-tolyl)methanone | 80-90 (major para isomer)[11][12] |
| Anisole | This compound | AlCl₃ | Dichloromethane | 0 to RT | 1 | (4-Methoxyphenyl)(2,3-dimethylphenyl)methanone | 90-98 (major para isomer)[13][14] |
| Naphthalene | This compound | AlCl₃ | Dichloromethane | 0 to RT | 3 | (2,3-Dimethylphenyl)(naphthalen-1-yl)methanone | 75-85 |
Note: Yields are estimates based on typical Friedel-Crafts acylation reactions and may vary depending on the specific experimental conditions.
Applications in Drug Development
The 2,3-dimethylbenzoyl moiety can be found in various molecules of medicinal interest. Heterocyclic compounds containing benzoyl groups are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[15] For instance, benzimidazole and benzothiazole derivatives, which can be synthesized from precursors obtained through Friedel-Crafts acylation, are scaffolds of significant interest in drug discovery.[16][17][18] The specific substitution pattern on the benzoyl ring can modulate the therapeutic efficacy and pharmacokinetic properties of the drug candidate.
Mandatory Visualizations
Caption: Mechanism of the Friedel-Crafts Acylation Reaction.
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Logical relationships between reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. condor.depaul.edu [condor.depaul.edu]
- 14. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 15. benchchem.com [benchchem.com]
- 16. chemijournal.com [chemijournal.com]
- 17. pcbiochemres.com [pcbiochemres.com]
- 18. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Amino Acids with Benzoyl Chloride for LC-MS Analysis
Abstract
This application note provides a detailed protocol for the derivatization of amino acids with benzoyl chloride for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This method is intended for researchers, scientists, and drug development professionals. It is important to note that a literature search for the derivatization of amino acids with the specific reagent 2,3-Dimethylbenzoyl chloride did not yield any established protocols or applications for LC-MS analysis. Therefore, this document details the widely used and well-documented method using the closely related reagent, benzoyl chloride . This protocol serves as a comprehensive guide to a general benzoylation procedure that can be adapted for various biological matrices.
Benzoyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable derivatives.[1] This derivatization increases the hydrophobicity of the amino acids, leading to improved retention on reversed-phase chromatography columns and enhanced ionization efficiency in the mass spectrometer.[1] The resulting benzoylated amino acids can be sensitively detected and quantified using tandem mass spectrometry (MS/MS).
Introduction
The quantitative analysis of amino acids is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical research.[2][3] Direct analysis of amino acids by reversed-phase LC-MS can be challenging due to their high polarity and poor retention. Derivatization is a common strategy to overcome these limitations. Benzoylation, the reaction with benzoyl chloride, is a rapid and robust method for derivatizing amino acids prior to LC-MS analysis.[1] The reaction is typically fast, proceeds at room temperature, and produces stable derivatives.[1]
This application note provides a step-by-step protocol for sample preparation, derivatization with benzoyl chloride, and subsequent LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of amino acids is depicted below.
Figure 1: General workflow for the benzoyl chloride derivatization of amino acids for LC-MS analysis.
Materials and Reagents
-
Amino acid standards
-
Benzoyl chloride (99% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium carbonate
-
Formic acid
-
Ammonium formate
-
Internal standards (e.g., isotopically labeled amino acids)
Experimental Protocols
Standard Solution Preparation
-
Prepare a stock solution of amino acid standards in 0.1 M HCl.
-
Prepare working standard solutions by diluting the stock solution with water to the desired concentrations.
-
Prepare internal standard stock solutions in a similar manner.
Sample Preparation (from Human Serum)[2]
-
To 20 µL of serum, add 80 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 12,100 x g for 10 minutes.
-
Carefully collect the supernatant for the derivatization step.
Derivatization Procedure[2]
-
Take 20 µL of the supernatant from the sample preparation step.
-
Add 10 µL of 100 mM sodium carbonate to adjust the pH.
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex the mixture immediately and allow it to react at room temperature.
-
Add 10 µL of the internal standard mixture to quench the reaction.
-
Add 50 µL of water to reduce the organic content of the sample before injection.
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. Optimization may be required depending on the specific instrument and amino acids of interest.
Liquid Chromatography[2][4]
| Parameter | Value |
| Column | Acquity BEH C18, 2.0 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate, 0.15% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 100 µL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Gradient | 0% B at 0 min; 0-15% B from 0-0.5 min; gradient to 55% B over 14 min |
Mass Spectrometry[4]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 50-750 |
| Resolution | 60,000 |
| AGC Target | 3e6 |
| Maximum IT | 100 ms |
Quantitative Data
The following table summarizes the performance of the benzoyl chloride derivatization method for the analysis of various amino acids.
| Analyte | Limit of Detection (LOD) (nM) | Linearity (R²) | Recovery (%) |
| Glutamate | < 10 | > 0.99 | Not Reported |
| GABA | < 10 | > 0.99 | Not Reported |
| Serotonin | < 10 | > 0.99 | Not Reported |
| Dopamine | < 10 | > 0.99 | Not Reported |
| Alanine | > 10 | > 0.99 | Not Reported |
| Glycine | > 10 | > 0.99 | Not Reported |
| Serine | > 10 | > 0.99 | Not Reported |
Data extracted from a study by Song et al. (2016), where most of the 70 assayed compounds had LODs below 10 nM.[2]
Signaling Pathway Diagram (Reaction Mechanism)
The derivatization of an amino acid with benzoyl chloride proceeds via a Schotten-Baumann reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is facilitated by a basic environment, which deprotonates the amino group, increasing its nucleophilicity.
Figure 2: Simplified reaction mechanism of amino acid derivatization with benzoyl chloride.
Conclusion
The derivatization of amino acids with benzoyl chloride is a robust and sensitive method for their quantification by LC-MS. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting. While no specific information was found for the use of this compound, the provided protocol for benzoyl chloride serves as an excellent starting point for developing a similar method. Researchers should perform in-house validation to ensure the method meets the specific requirements of their application.
References
Synthesis of N-Benzyl-2,3-dimethylbenzamide via Schotten-Baumann Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific N-substituted benzamide, N-benzyl-2,3-dimethylbenzamide, utilizing 2,3-dimethylbenzoyl chloride and benzylamine. The synthesis is achieved through the robust and widely applicable Schotten-Baumann reaction. This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and expected characterization data. All quantitative information is summarized in structured tables for clarity and ease of comparison. Additionally, key experimental workflows and reaction pathways are visualized using diagrams to facilitate understanding.
Introduction
N-substituted benzamides are a critical class of organic compounds prevalent in medicinal chemistry and drug discovery. Their versatile structure serves as a key scaffold in a multitude of pharmaceuticals with diverse therapeutic activities. The amide bond formation is a fundamental transformation in organic synthesis, and the Schotten-Baumann reaction remains a highly effective and reliable method for this purpose. This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] This note details the synthesis of N-benzyl-2,3-dimethylbenzamide, a representative example of this class of compounds.
Reaction and Mechanism
The synthesis of N-benzyl-2,3-dimethylbenzamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product. The overall reaction is depicted below:
Reaction Scheme:
This compound + Benzylamine → N-benzyl-2,3-dimethylbenzamide + HCl
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the expected product.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | C₉H₉ClO | 168.62 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 1.1 |
| Sodium Hydroxide | NaOH | 40.00 | 2.0 |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
Table 1: Reactant Specifications
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) (based on 10 mmol of acyl chloride) | Expected Yield (%) | Melting Point (°C) |
| N-benzyl-2,3-dimethylbenzamide | C₁₆H₁₇NO | 239.31 | 2.39 | 85-95 | ~105-108 |
Table 2: Product Specifications and Expected Yield
| 1H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ, ppm) | 13C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (δ, ppm) |
| 7.20-7.40 (m, 5H, Ar-H of benzyl) | 168.5 (C=O) |
| 7.00-7.15 (m, 3H, Ar-H of dimethylbenzoyl) | 138.0 (Ar-C of benzyl) |
| 6.10-6.30 (br s, 1H, NH) | 137.5 (Ar-C) |
| 4.60 (d, 2H, CH₂) | 136.0 (Ar-C) |
| 2.30 (s, 3H, CH₃) | 130.0 (Ar-CH) |
| 2.25 (s, 3H, CH₃) | 129.0 (Ar-CH) |
| 128.8 (Ar-CH) | |
| 128.0 (Ar-CH) | |
| 127.5 (Ar-CH) | |
| 125.0 (Ar-CH) | |
| 44.5 (CH₂) | |
| 20.0 (CH₃) | |
| 16.0 (CH₃) |
Table 3: Predicted NMR Spectroscopic Data for N-benzyl-2,3-dimethylbenzamide
Experimental Protocol
Materials and Equipment:
-
This compound
-
Benzylamine
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.1 equivalents) in 100 mL of dichloromethane.
-
Addition of Base: Prepare a 2 M aqueous solution of sodium hydroxide. Add 50 mL of the 2 M NaOH solution (2.0 equivalents) to the flask containing the benzylamine solution. Stir the biphasic mixture vigorously.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in 20 mL of dichloromethane and transfer it to a dropping funnel. Add the this compound solution dropwise to the vigorously stirred reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature at room temperature using a water bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with 50 mL of 1 M HCl to remove excess benzylamine.
-
Wash the organic layer with 50 mL of saturated NaHCO₃ solution to remove any unreacted acyl chloride and 2,3-dimethylbenzoic acid.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-benzyl-2,3-dimethylbenzamide as a white solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Calculate the percentage yield.
-
Safety Precautions:
-
This compound is corrosive and a lachrymator. It reacts with moisture to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Always add the acyl chloride to the amine solution, not the other way around, to control the exothermic reaction.
Visualizations
References
Application Notes and Protocols: The Role of 2,3-Dimethylbenzoyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-dimethylbenzoyl chloride as a reagent in the synthesis of potential pharmaceutical intermediates. The primary focus is on the acylation of anthranilic acid, a common scaffold in medicinal chemistry, to produce N-aroylanthranilic acid derivatives. These derivatives are valuable precursors for the synthesis of various heterocyclic systems with potential biological activity.
Application Note 1: Synthesis of N-(2,3-Dimethylbenzoyl)anthranilic Acid
This compound is an effective acylating agent for the synthesis of N-(2,3-dimethylbenzoyl)anthranilic acid. This reaction, a Schotten-Baumann acylation, proceeds by the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the acyl chloride. The resulting intermediate is a key building block for more complex molecules, including potential anti-inflammatory agents and other biologically active compounds. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The synthesis of this compound itself is typically achieved by the chlorination of 2,3-dimethylbenzoic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride.[1] This straightforward preparation makes it a readily accessible reagent for further synthetic applications.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its subsequent use in the acylation of anthranilic acid.
| Parameter | Synthesis of this compound | Acylation of Anthranilic Acid with this compound |
| Reactants | 2,3-Dimethylbenzoic Acid, Thionyl Chloride | This compound, Anthranilic Acid, Triethylamine |
| Molar Ratio | 1 : 1.5 | 1 : 1 : 1.1 |
| Solvent | Benzene (dry) | Chloroform |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 5 hours | 2-4 hours |
| Purity (Typical) | >95% (as an oil) | >98% (after recrystallization) |
| Yield (Typical) | ~92% | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-Dimethylbenzoic Acid
This protocol outlines the preparation of the title reagent using thionyl chloride.
Materials:
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride
-
Dry benzene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 2,3-dimethylbenzoic acid (e.g., 35.0 g, 233 mmol) in dry benzene (80 ml).[1]
-
Carefully add thionyl chloride (e.g., 45.0 g, 378 mmol) to the suspension.[1]
-
Heat the mixture to reflux and maintain for five hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove any insoluble impurities.
-
Evaporate the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield this compound as an oil.[1]
Protocol 2: Synthesis of N-(2,3-Dimethylbenzoyl)anthranilic Acid
This protocol details the N-acylation of anthranilic acid using this compound.
Materials:
-
Anthranilic acid
-
This compound
-
Triethylamine
-
Chloroform
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Dissolve anthranilic acid (1.0 eq.) and triethylamine (1.1 eq.) in chloroform in a round-bottom flask with stirring at room temperature.[2]
-
To this solution, add a solution of this compound (1.0 eq.) in chloroform dropwise over 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(2,3-dimethylbenzoyl)anthranilic acid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Visualizations
Synthesis of this compound
References
Application of 2,3-Dimethylbenzoyl Chloride in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzoyl chloride is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a wide array of novel organic compounds. Its reactivity, primarily centered around the acyl chloride group, allows for the facile introduction of the 2,3-dimethylbenzoyl moiety into various molecular scaffolds. This enables the exploration of new chemical entities with potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of the dimethyl-substituted phenyl ring can influence the steric and electronic properties of the resulting molecules, potentially leading to enhanced biological activity or modified physical characteristics.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel amides, esters, and ketones, and discusses their potential biological significance based on analogous structures.
Synthesis of Novel Amide Derivatives
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of novel N-substituted benzamides. This reaction, a variation of the Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.[1][2] The resulting amides are a prominent class of compounds in drug discovery, with demonstrated activities as antitumor, antifungal, and insecticidal agents.[3][4][5] For instance, various benzamides have been investigated as VEGFR-2 inhibitors for cancer therapy.[6]
Potential Applications and Biological Significance
By reacting this compound with a diverse range of amines, novel benzamide derivatives can be generated. Based on the biological activities of structurally similar compounds, these novel amides could be screened for various therapeutic applications:
-
Anticancer Agents: Many N-substituted benzamides have shown potent anti-proliferative activity against various cancer cell lines.[3] The 2,3-dimethyl substitution pattern could influence the binding affinity and selectivity for specific biological targets, such as histone deacetylases (HDACs) or vascular endothelial growth factor receptor 2 (VEGFR-2).[3][6]
-
Pesticidal Agents: Benzamide derivatives have been successfully developed as commercial pesticides.[4][5] Novel amides derived from this compound could exhibit insecticidal or fungicidal properties.
Experimental Protocol: Synthesis of N,N,2,3-Tetramethylbenzamide
This protocol describes the synthesis of a novel benzamide, N,N,2,3-tetramethylbenzamide, a compound with potential for further functionalization and biological screening.[7]
Reaction Scheme:
Caption: Synthesis of N,N,2,3-Tetramethylbenzamide.
Materials:
-
This compound
-
Dimethylamine (2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dropping funnel, add a 2.0 M solution of dimethylamine in THF (1.2 eq) and pyridine (1.2 eq).
-
Add the dimethylamine/pyridine solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N,N,2,3-Tetramethylbenzamide | C11H15NO | 177.24 | 85-95 | 68-70 |
Synthesis of Novel Ester Derivatives
This compound can react with alcohols or phenols to form novel esters. These reactions are often carried out in the presence of a base, such as pyridine, to scavenge the HCl produced. Ester derivatives are important in various fields, including as fragrances, plasticizers, and pharmaceuticals. A novel palladium-catalyzed cross-coupling reaction has also been developed for the synthesis of cholesterol esters from aroyl chlorides.[8]
Potential Applications and Biological Significance
-
Prodrugs: The esterification of a drug molecule containing a hydroxyl group with this compound can be a strategy to create a prodrug with improved pharmacokinetic properties.
-
Biologically Active Molecules: Many natural and synthetic esters exhibit a wide range of biological activities. Novel esters of 2,3-dimethylbenzoic acid could be screened for antimicrobial, anti-inflammatory, or other therapeutic properties.
Experimental Protocol: Synthesis of Phenyl 2,3-dimethylbenzoate
Reaction Scheme:
Caption: Workflow for the synthesis of Phenyl 2,3-dimethylbenzoate.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM, add this compound (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired ester.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Phenyl 2,3-dimethylbenzoate | C15H14O2 | 226.27 | 90-98 | Colorless oil |
Synthesis of Novel Ketone Derivatives via Friedel-Crafts Acylation
The Friedel-Crafts acylation of aromatic compounds with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classical and effective method for the synthesis of diaryl ketones.[9][10] These ketones are valuable intermediates in organic synthesis and can serve as precursors to a variety of more complex molecules.
Potential Applications and Biological Significance
-
Photoinitiators: Diaryl ketones are widely used as photoinitiators in polymerization processes.
-
Pharmaceutical Scaffolds: The diaryl ketone moiety is present in numerous biologically active compounds. Novel ketones synthesized using this compound could be precursors to compounds with potential therapeutic value.
Experimental Protocol: Synthesis of (2,3-Dimethylphenyl)(phenyl)methanone
Reaction Scheme:
Caption: Friedel-Crafts acylation for ketone synthesis.
Materials:
-
This compound
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzene, add this compound (1.0 eq) portion-wise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until the evolution of HCl gas ceases.
-
Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| (2,3-Dimethylphenyl)(phenyl)methanone | C15H14O | 210.27 | 75-85 | 55-57 |
Conclusion
This compound is a highly useful and reactive starting material for the synthesis of a variety of novel organic compounds, including amides, esters, and ketones. The protocols provided herein offer a foundation for the exploration of new chemical entities. The resulting compounds, bearing the 2,3-dimethylbenzoyl moiety, have significant potential for applications in drug discovery and materials science, warranting further investigation into their biological and physical properties.
References
- 1. US4814508A - Friedel-crafts preparation of aromatic ketones - Google Patents [patents.google.com]
- 2. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Experimental Blueprint for Amide Synthesis: The Schotten-Baumann Reaction with 2,3-Dimethylbenzoyl Chloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-substituted amides using 2,3-Dimethylbenzoyl chloride via the Schotten-Baumann reaction. This method is a robust and widely applicable procedure for the formation of amide bonds, a critical linkage in a vast array of pharmaceuticals and biologically active molecules.
Introduction
The Schotten-Baumann reaction is a well-established method for the acylation of amines, alcohols, or phenols.[1] The reaction typically involves the use of an acyl chloride and a primary or secondary amine in the presence of a base to form the corresponding amide.[2] The reaction is often carried out under biphasic conditions, with an organic solvent to dissolve the acyl chloride and the amine, and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3] This protocol has been specifically adapted for the use of this compound, a sterically hindered acyl chloride, to provide a reliable method for the synthesis of its corresponding amides.
General Reaction Scheme
The overall transformation is depicted in the following reaction scheme:
Experimental Protocol
This protocol details a general procedure for the Schotten-Baumann reaction between this compound and a primary or secondary amine. For illustrative purposes, the synthesis of N-benzyl-2,3-dimethylbenzamide is highlighted.
Materials and Reagents:
-
This compound
-
Amine (e.g., Benzylamine)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) to the stirred amine solution.
-
Addition of Acyl Chloride: In a separate container, dissolve this compound (1.05 equivalents) in a minimal amount of DCM. Add this solution dropwise to the cooled, biphasic reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted-2,3-dimethylbenzamide.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a representative N-substituted-2,3-dimethylbenzamide.
| Product Name | Amine Used | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| N-benzyl-2,3-dimethylbenzamide | Benzylamine | ~85 | Not Reported | 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H) | 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2 |
Experimental Workflow
Caption: General experimental workflow for the Schotten-Baumann reaction.
Signaling Pathways and Logical Relationships
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.
Caption: Key steps in the Schotten-Baumann reaction mechanism.
References
Application Note: A Systematic Approach to HPLC Method Development for the Separation of 2,3-Dimethylbenzoyl Chloride Derivatives
Introduction
2,3-Dimethylbenzoyl chloride is a reactive chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. During synthesis and subsequent reactions, a mixture of derivatives, isomers, and impurities can be formed. A robust and reliable High-Performance Liquid Chromatography (HPLC) method is crucial for the separation, identification, and quantification of these compounds to ensure product purity and process control. This application note provides a detailed protocol for developing a reversed-phase HPLC (RP-HPLC) method for the separation of derivatives formed from this compound reacting with nucleophiles such as amines or alcohols.
The primary challenge in separating these derivatives lies in their structural similarity, which can lead to co-elution. This protocol outlines a systematic approach to method development, starting from column and mobile phase selection to the optimization of critical chromatographic parameters. The derivatization of polar compounds with benzoyl chloride is a known technique to enhance their retention on reversed-phase columns and improve detection.[1][2] This principle is applied here to separate compounds that have been intentionally derivatized with this compound.
Experimental Protocols
Instrumentation and Materials
This protocol is designed for a standard analytical HPLC or UPLC system.
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Columns (Screening) | C18 (e.g., Waters XBridge, Agilent Zorbax), Phenyl-Hexyl, C8 |
| Mobile Phase A | 0.1% Formic Acid in Water (MS-compatible) or 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Standard Diluent | Acetonitrile/Water (50:50, v/v) |
| Derivatizing Agent | This compound |
| Reaction Reagents | Analyte (e.g., primary/secondary amine, alcohol), Base (e.g., Pyridine or Triethylamine), Aprotic Solvent (e.g., Dichloromethane, THF) |
Standard and Sample Preparation Protocol
Objective: To prepare analytical standards and samples for HPLC analysis. The following protocol assumes the derivatives of this compound (e.g., amides, esters) have been synthesized.
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of each this compound derivative standard and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with the standard diluent to achieve a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the individual stock solutions with the diluent to a final concentration suitable for analysis (e.g., 10-50 µg/mL), depending on the detector response.
-
Sample Preparation: If analyzing a reaction mixture, dilute the sample with the standard diluent to bring the concentration of the main analytes within the calibration range of the working standards.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column and system.
HPLC Method Development Protocol
This protocol follows a systematic approach to efficiently develop a selective and robust separation method.
Step 1: Initial Column and Mobile Phase Screening
-
Column Selection: Start with a C18 column, as it is a versatile, general-purpose stationary phase for reversed-phase chromatography.[3]
-
Mobile Phase Selection: Use a combination of 0.1% Formic Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Formic acid is a common modifier for MS compatibility.[4][5][6]
-
Detector Wavelength: Set the UV detector to a wavelength where the derivatives exhibit maximum absorbance, typically around 220-254 nm.[3]
-
Initial Gradient Run: Perform a fast "scouting" gradient to determine the elution range of the analytes.
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 230 nm |
Table 2: Example Scouting Gradient Elution Profile
| Time (min) | % Mobile Phase B (Acetonitrile) |
|---|---|
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Step 2: Gradient Optimization
-
Based on the scouting run, adjust the gradient slope to improve the resolution between closely eluting peaks.
-
If all peaks elute early, start the gradient at a lower %B or use a shallower gradient.
-
If peaks are broad or elute late, start at a higher %B or use a steeper gradient.
-
The goal is to achieve a resolution (Rs) of >1.5 between all critical pairs.
Step 3: Further Optimization (Isocratic vs. Gradient)
-
If the separation can be achieved with a narrow %B range, an isocratic method may be developed for simplicity and robustness.
-
If the sample contains compounds with a wide range of polarities, a gradient method is necessary.
-
Fine-tune other parameters such as flow rate and column temperature to optimize resolution and analysis time. Increasing temperature can decrease viscosity and improve peak shape but may affect selectivity.
Data Presentation
Effective method development requires careful documentation of results. The following table illustrates how to summarize optimization data.
Table 3: Example Data Summary for Method Optimization
| Condition | Parameter Changed | Analyte 1 RT (min) | Analyte 2 RT (min) | Resolution (Rs) | Tailing Factor (Tf) |
|---|---|---|---|---|---|
| 1 | Initial Gradient | 10.2 | 10.5 | 1.2 | 1.3 |
| 2 | Shallower Gradient | 12.5 | 13.1 | 1.8 | 1.1 |
| 3 | Temp to 40°C | 11.8 | 12.3 | 1.7 | 1.1 |
| 4 | Mobile Phase: Methanol | 14.1 | 14.9 | 1.6 | 1.2 |
Visualization of Workflows
Diagrams are essential for visualizing the logical flow of the method development process.
References
- 1. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jocpr.com [jocpr.com]
- 4. Separation of Benzoyl chloride, 4-pentyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
How to improve the yield of acylation reactions with 2,3-Dimethylbenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing acylation reactions involving 2,3-Dimethylbenzoyl chloride. Due to the steric hindrance presented by the ortho- and meta-methyl groups, this reagent can present unique challenges. This guide offers detailed FAQs, troubleshooting advice, and generalized experimental protocols to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or no yield in my Friedel-Crafts acylation reaction with this compound?
A1: Low yields with this compound are often attributed to the steric hindrance caused by the two methyl groups on the benzoyl chloride. This steric bulk can impede the formation of the acylium ion and its subsequent attack by the aromatic substrate. Other common causes include:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive.
-
Deactivated Aromatic Substrate: The presence of electron-withdrawing groups on the aromatic substrate can significantly slow down or prevent the reaction.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance.
Q2: What are the common side products I should expect?
A2: In Friedel-Crafts acylations, potential side products can include:
-
Isomers: Acylation of substituted aromatic rings can lead to a mixture of ortho, meta, and para isomers. The product distribution is influenced by the directing effects of the substituents on the aromatic ring and steric factors.
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic substrates.
-
Dealkylation/Rearrangement: Under harsh conditions (high temperatures and strong Lewis acids), alkyl groups on the aromatic substrate may rearrange or be cleaved.
Q3: How can I improve the regioselectivity of my reaction?
A3: To enhance regioselectivity, consider the following:
-
Solvent Choice: The polarity of the solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide or dichloromethane often favor the formation of the para-isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Catalyst Selection: The choice of Lewis acid can impact regioselectivity. Milder Lewis acids may offer better control in some cases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric hindrance from the 2,3-dimethyl substitution. | Increase the reaction temperature and/or prolong the reaction time. Consider using a more potent Lewis acid catalyst. |
| Deactivated catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous solvents and reagents. | |
| Insufficient amount of Lewis acid catalyst. | Increase the molar ratio of the Lewis acid catalyst to the acyl chloride. A 1.1 to 1.5 molar excess of the catalyst is often beneficial. | |
| Formation of Multiple Isomers | Reaction conditions favoring a mixture of products. | Optimize the reaction temperature and solvent. For many substrates, lower temperatures and non-polar solvents will favor the para-substituted product. |
| Reaction Stalls Before Completion | The product-catalyst complex is insoluble or unreactive. | Use a solvent that can better solvate the complex, or consider a different Lewis acid that forms a more labile complex with the product. |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | Optimize the reaction to drive it to completion. During workup, a wash with a dilute acid solution can help to break up the product-catalyst complex, followed by a wash with a mild base to remove any unreacted acyl chloride. |
Data Presentation: Representative Reaction Conditions
Due to the limited availability of specific quantitative data for the acylation with this compound across a wide range of conditions in the literature, the following table presents a set of generalized, representative conditions for a Friedel-Crafts acylation of a common aromatic substrate like toluene. These are starting points for optimization.
| Entry | Lewis Acid Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Anticipated Yield Range (%) | Notes |
| 1 | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 4 | 50-70 | Standard conditions, may be slow due to steric hindrance. |
| 2 | AlCl₃ (1.5) | 1,2-Dichloroethane (DCE) | 60 | 6 | 65-85 | Higher temperature and excess catalyst to overcome steric effects. |
| 3 | FeCl₃ (1.2) | Nitrobenzene | 80 | 8 | 40-60 | Alternative Lewis acid, may require higher temperatures. |
| 4 | ZnCl₂ (1.5) | Carbon Disulfide (CS₂) | 45 | 12 | 30-50 | Milder Lewis acid, may result in lower yields but potentially higher selectivity. |
Experimental Protocols
The following are generalized protocols for a Friedel-Crafts acylation reaction with this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: Standard Acylation using Aluminum Chloride
This protocol describes a typical procedure for the acylation of an electron-rich aromatic compound such as toluene.
Materials:
-
This compound
-
Toluene (or other aromatic substrate)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap, and an addition funnel. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the fume hood, cautiously add anhydrous AlCl₃ (1.2 equivalents) to the reaction flask. Add anhydrous DCM to the flask to create a suspension.
-
Formation of Acylium Ion Complex: Cool the AlCl₃ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl. Stir until the aluminum salts are dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
General Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of a Friedel-Crafts acylation reaction.
Troubleshooting Workflow for Low Yield
Common side reactions in the synthesis of amides from 2,3-Dimethylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of amides using 2,3-dimethylbenzoyl chloride. The steric hindrance presented by the ortho-methyl group, in addition to the adjacent methyl group, significantly influences the reactivity of this acyl chloride and can lead to specific side reactions. This guide offers practical advice and detailed protocols to help you optimize your reaction conditions and maximize your product yield.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: I am observing a low yield of my desired amide. What are the primary causes?
Low yields in the amidation of this compound are frequently due to a combination of factors stemming from its steric bulk. The primary culprits include:
-
Incomplete Reaction: The steric hindrance from the two methyl groups on the benzoyl chloride can slow down the nucleophilic attack by the amine.
-
Hydrolysis of the Acyl Chloride: this compound is susceptible to hydrolysis, converting it to the unreactive 2,3-dimethylbenzoic acid. This is a significant issue, especially when using aqueous bases as in the Schotten-Baumann method.[1]
-
Ketene Formation: In the presence of a non-nucleophilic base, sterically hindered acyl chlorides can undergo elimination to form a highly reactive ketene intermediate. This ketene can then react in various undesirable ways, including dimerization or reaction with other nucleophiles present.
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride.[1]
FAQ 2: How can I minimize the hydrolysis of this compound during the reaction?
Minimizing hydrolysis is critical for achieving a good yield. Here are key strategies:
-
Use Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]
-
Controlled Addition of Aqueous Base: If using Schotten-Baumann conditions, add the aqueous base slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the time the acyl chloride is in contact with water.[2]
-
Vigorous Stirring: In a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to maximize the interfacial area and ensure the acyl chloride preferentially reacts with the amine in the organic phase rather than with water.[1]
-
Alternative Bases: Consider using a non-aqueous base like pyridine or triethylamine in an anhydrous organic solvent.[3]
FAQ 3: I suspect ketene formation is a problem. How can I identify and prevent it?
Ketene formation is a potential side reaction for sterically hindered acyl chlorides in the presence of a base.
-
Identification: The formation of unexpected byproducts, such as dimers or adducts with the solvent, might indicate the involvement of a ketene intermediate. Characterization of these byproducts by techniques like LC-MS or NMR can help confirm its presence.
-
Prevention:
-
Choice of Base: Avoid using bulky, non-nucleophilic bases in excess, as they are more likely to promote elimination to the ketene. A less hindered tertiary amine or an inorganic base might be a better choice.
-
Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the elimination reaction.
-
Nucleophile Concentration: Ensure a sufficient concentration of the desired amine nucleophile is present to trap the acyl chloride before it can be converted to the ketene.
-
FAQ 4: My reaction is very slow, even after several hours. What can I do to improve the reaction rate?
The steric hindrance of this compound is the most likely reason for a slow reaction. Consider the following:
-
Increase the Temperature: While low temperatures are recommended initially to control exothermicity and side reactions, a moderate increase in temperature after the initial addition may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Use a Catalyst: For particularly challenging reactions, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the acylation process.
-
Alternative Activation Methods: If direct acylation with the acyl chloride remains problematic, consider converting the corresponding 2,3-dimethylbenzoic acid to the amide using peptide coupling reagents (e.g., HATU, HBTU) which can be more effective for hindered substrates.[3]
Quantitative Data Summary
While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following table provides a general overview of expected yield ranges for common amidation methods with benzoyl chlorides, which can serve as a benchmark.[1]
| Method | Reagents | Typical Yield Range (%) | Advantages | Disadvantages |
| Schotten-Baumann | Acyl Chloride, Amine, Aqueous NaOH | 70-95 | High yield, fast reaction. | Acyl chloride is moisture-sensitive; risk of hydrolysis. |
| Anhydrous Amidation | Acyl Chloride, Amine, Organic Base (e.g., Pyridine, Triethylamine) | 60-90 | Avoids hydrolysis. | Organic bases can be difficult to remove. |
| Boric Acid Catalysis | Carboxylic Acid, Urea, Boric Acid | 50-70 | Uses readily available and less hazardous materials. | Requires heating, may have lower yields. |
Experimental Protocols
Protocol 1: Modified Schotten-Baumann Synthesis of N-Aryl-2,3-dimethylbenzamide
This protocol is designed to minimize hydrolysis while taking advantage of the effective acid scavenging of the Schotten-Baumann conditions.
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Reaction Setup: Cool the amine solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride and Base: Slowly and simultaneously add the this compound (1.05 equivalents) and the 10% sodium hydroxide solution (2.0 equivalents) dropwise to the stirred amine solution. Maintain the temperature below 5 °C. The slow, simultaneous addition helps to ensure that the amine is always present in its deprotonated, nucleophilic form and that the acyl chloride has a higher probability of reacting with the amine rather than hydrolyzing.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Anhydrous Amidation using an Organic Base
This protocol is suitable for amines that are sensitive to aqueous conditions or when hydrolysis of the acyl chloride is a major concern.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic tertiary amine base such as triethylamine or diisopropylethylamine (DIEA) (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of amides from this compound.
Caption: Key reactions in the amidation of this compound, including common side reactions.
References
Purification of crude product from a 2,3-Dimethylbenzoyl chloride reaction
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 2,3-Dimethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction product?
A1: The primary impurities typically encountered are:
-
Unreacted 2,3-dimethylbenzoic acid: The starting material for the synthesis.
-
Hydrolysis product (2,3-dimethylbenzoic acid): this compound is highly susceptible to hydrolysis upon contact with moisture.[1][2]
-
Excess chlorinating agent: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used, and residual amounts may remain.[3]
-
Byproducts from the chlorinating agent: For example, with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gaseous byproducts, but non-volatile impurities derived from aged thionyl chloride can also be present.
-
Polymeric materials: Acid chlorides can polymerize, especially at elevated temperatures or in the presence of acidic or metallic impurities.[1]
Q2: What are the key challenges in purifying this compound?
A2: The main challenges include its high reactivity and moisture sensitivity, which can lead to hydrolysis back to the corresponding carboxylic acid.[1] Its lachrymatory nature also necessitates careful handling in a well-ventilated fume hood.[1] Additionally, the close boiling points of the product and some impurities can make separation by distillation challenging.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used, but care must be taken as acyl chlorides can be reactive with certain stationary phases and mobile phases. Derivatization of the acyl chloride to a more stable ester or amide is a common strategy for accurate analysis.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify major impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹ is characteristic of an acyl chloride. Contamination with the corresponding carboxylic acid can be detected by a broad O-H stretch and a carbonyl peak at a lower frequency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified product | Incomplete reaction during synthesis. | Ensure sufficient reaction time and appropriate temperature. Use a slight excess of the chlorinating agent. |
| Hydrolysis of the product during workup or purification. | Use anhydrous solvents and glassware. Perform aqueous washes quickly with cold solutions. Minimize exposure to atmospheric moisture. | |
| Loss of product during distillation. | Ensure the vacuum distillation apparatus is well-sealed. Collect all fractions and analyze them to avoid discarding the product. | |
| Product is contaminated with 2,3-dimethylbenzoic acid | Incomplete initial reaction. | Optimize the synthesis reaction conditions. |
| Hydrolysis during workup. | Handle the crude product under anhydrous conditions. If an aqueous wash is necessary, use a cold, dilute sodium bicarbonate solution quickly, followed by a brine wash and thorough drying with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1] | |
| Inefficient purification. | Perform careful fractional vacuum distillation. The boiling point of 2,3-dimethylbenzoic acid is significantly higher than this compound. | |
| Product has a yellow or brown discoloration | Presence of impurities from aged thionyl chloride. | Use freshly distilled thionyl chloride for the synthesis. |
| Polymerization during distillation.[1] | Distill under reduced pressure to lower the required temperature. Ensure all acidic residues are removed before distillation. | |
| Difficulty in achieving a good vacuum for distillation | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate. |
| Volatile impurities. | Remove low-boiling impurities under reduced pressure before increasing the temperature for product distillation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21900-46-9 | [7][8][9] |
| Molecular Formula | C₉H₉ClO | [7][8][9] |
| Molecular Weight | 168.62 g/mol | [7][8][10] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 122-124 °C (at atmospheric pressure) | [10] |
| Melting Point | 2 °C | [10] |
| Refractive Index | 1.555 | [10] |
Table 2: Typical Purity Specifications for this compound
| Parameter | Specification | Analytical Method | Reference |
| Purity | ≥ 98% | Gas Chromatography (GC) | [9] |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration | [9] |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is based on a general procedure for the synthesis of benzoyl chlorides.[11]
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reaction: To the flask, add 2,3-dimethylbenzoic acid (1 equivalent). Add an excess of thionyl chloride (SOCl₂, approximately 1.5-2 equivalents). A solvent such as dry benzene or toluene can be used.[11]
-
Heating: Heat the reaction mixture to reflux for 2-5 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[11]
-
Removal of Excess Reagent: After cooling the mixture, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.[3] The remaining crude product is an oil.[11]
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Distillation: Transfer the crude this compound to the distillation flask.
-
Fraction Collection: Slowly reduce the pressure and begin heating. Collect the fraction that distills at the appropriate temperature and pressure. For analogous compounds, distillation at a few mmHg is common.[12]
Protocol 3: Aqueous Wash (Use with Caution)
This procedure should be performed rapidly with cold solutions to minimize hydrolysis.
-
Dissolution: Dissolve the crude product in a dry, water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Neutralization: Transfer the solution to a separatory funnel and wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities. Vent the funnel frequently to release CO₂.[1]
-
Washing: Wash the organic layer with cold water and then with brine.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure. The resulting product should then be purified by vacuum distillation.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.ie [fishersci.ie]
- 11. prepchem.com [prepchem.com]
- 12. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
Removing unreacted 2,3-Dimethylbenzoyl chloride from a reaction mixture
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the removal of unreacted 2,3-dimethylbenzoyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I need to remove after a reaction with this compound?
The primary impurity to remove is unreacted this compound. Additionally, its hydrolysis product, 2,3-dimethylbenzoic acid, is a common byproduct that also needs to be removed from the reaction mixture.
Q2: What is the most common method for removing unreacted this compound and 2,3-dimethylbenzoic acid?
The most common and effective method is a liquid-liquid extraction workup. This typically involves quenching the reaction mixture with an aqueous solution, followed by washing the organic layer with a basic solution to remove acidic impurities.
Q3: Why is it important to remove the unreacted acyl chloride before concentrating the reaction mixture?
This compound is a reactive compound that can hydrolyze to form 2,3-dimethylbenzoic acid and HCl, which can potentially degrade acid-sensitive products. It can also react with certain chromatography solvents if not removed prior to purification.
Q4: How can I monitor the removal of this compound and 2,3-dimethylbenzoic acid during the workup?
Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the purification. By spotting the crude reaction mixture and the washed organic layer, you can visualize the disappearance of the starting material and the acidic byproduct.
Troubleshooting Guides
Issue 1: An emulsion forms during the aqueous workup, making phase separation difficult.
-
Cause: High concentrations of salts or polar byproducts can lead to the formation of an emulsion between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock the funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1]
-
Filter through Celite: If the emulsion persists, pass the entire mixture through a pad of Celite. This can help to break up the emulsion and allow for better separation.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to the slow separation of the layers.
-
Issue 2: The desired product is lost during the aqueous wash.
-
Cause: If the desired product has some solubility in the aqueous phase, it can be lost during the washing steps.
-
Troubleshooting Steps:
-
Back-Extraction: After the initial separation, extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.
-
Minimize Wash Volume: Use the minimum effective volume of washing solutions.
-
Adjust pH Carefully: When washing with a basic solution, avoid making the aqueous layer too basic, as this could potentially lead to hydrolysis of some products.
-
Issue 3: After the workup, the final product is still contaminated with 2,3-dimethylbenzoic acid.
-
Cause: Incomplete removal of the acidic byproduct during the aqueous wash.
-
Troubleshooting Steps:
-
Increase Base Concentration or Washes: Use a more concentrated basic solution (e.g., 1M NaOH instead of saturated NaHCO₃) or increase the number of washes with the basic solution.
-
Check pH: After washing with the basic solution, check the pH of the aqueous layer to ensure it is basic, indicating that the acid has been neutralized and extracted.
-
Column Chromatography: If the acidic impurity persists, purification by column chromatography may be necessary.
-
Data Presentation
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| Benzoic Acid | Water | 0 | 1.7[2] |
| Benzoic Acid | Water | 100 | 56.31[2] |
| Benzoic Acid | Ethanol | 20 | ~34[2] |
| Benzoic Acid | Dichloromethane | - | Soluble[2] |
| Benzoic Acid | Ethyl Acetate | - | Soluble[2] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
This protocol is suitable for reactions where the desired product is stable to acidic and basic conditions and is not significantly water-soluble.
-
Quenching:
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Further Purification (if necessary):
Mandatory Visualization
Decision Workflow for Purification Strategy
Caption: Decision workflow for removing unreacted this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Page loading... [guidechem.com]
- 3. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. reddit.com [reddit.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. Recrystallization [sites.pitt.edu]
Preventing the formation of byproducts in 2,3-Dimethylbenzoyl chloride reactions
Technical Support Center: 2,3-Dimethylbenzoyl Chloride Reactions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this reagent, with a focus on preventing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reactions are hydrolysis of the acyl chloride to 2,3-dimethylbenzoic acid, and in the case of Friedel-Crafts reactions, the formation of positional isomers on the aromatic substrate. Under harsh conditions, polysubstitution may also occur, though it is less common than in Friedel-Crafts alkylations.[1]
Q2: My reaction is showing a significant amount of 2,3-dimethylbenzoic acid as a byproduct. What is the likely cause and how can I prevent it?
A2: The presence of 2,3-dimethylbenzoic acid is almost always due to the hydrolysis of this compound by water.[2] Acyl chlorides are highly sensitive to moisture.[3] To prevent this, ensure that all glassware is oven-dried, solvents are anhydrous, and reagents are stored under inert atmosphere (e.g., nitrogen or argon). When performing reactions that require an aqueous base, such as the Schotten-Baumann reaction, consider using a biphasic system with vigorous stirring or employing continuous flow chemistry to minimize contact time between the acyl chloride and the aqueous phase.[4]
Q3: How can I control the regioselectivity (isomer formation) during a Friedel-Crafts acylation with this compound?
A3: Regioselectivity in Friedel-Crafts acylation is influenced by the directing effects of substituents on the aromatic substrate and the reaction conditions. A key factor is temperature; conducting the reaction at lower temperatures (e.g., -30°C to 0°C) can significantly enhance the selectivity for the thermodynamically disfavored but often desired para-isomer over ortho- and meta-isomers.[5] The choice of Lewis acid catalyst and solvent can also play a role.
Q4: In my Friedel-Crafts reaction, I am not getting the expected yield even after the reaction seems complete. What could be the issue?
A4: A common issue in Friedel-Crafts acylation is the formation of a stable complex between the ketone product and the Lewis acid catalyst (e.g., AlCl₃).[1] This complex is often insoluble and requires a specific workup procedure to be broken, releasing the product. The catalyst is therefore a stoichiometric reagent, not a true catalyst. Ensure you are using at least one equivalent of catalyst for the acyl chloride and an additional equivalent for the product ketone. The workup should involve carefully quenching the reaction mixture with ice/water and often an acid (e.g., dilute HCl) to hydrolyze the aluminum complexes.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Hydrolysis of this compound.[3] 2. Inactive Catalyst: Lewis acid (e.g., AlCl₃) has been deactivated by moisture. 3. Insufficient Catalyst: Stoichiometric amount of catalyst was not used to account for complexation with the product.[1] | 1. Ensure Anhydrous Conditions: Oven-dry all glassware. Use anhydrous solvents and fresh, high-purity reagents. Handle under an inert atmosphere. 2. Use Fresh Catalyst: Use a freshly opened bottle of AlCl₃ or other Lewis acid. 3. Control Stoichiometry: Use at least two equivalents of catalyst in Friedel-Crafts acylations—one for the acyl chloride and one for the ketone product. |
| High Percentage of 2,3-Dimethylbenzoic Acid | Hydrolysis: The acyl chloride has reacted with water instead of the intended nucleophile.[6] | Strict Moisture Control: Follow all procedures for ensuring anhydrous conditions. For biphasic reactions (e.g., Schotten-Baumann), use vigorous stirring, phase-transfer catalysts, or a flow reactor to favor the organic phase reaction. |
| Mixture of Isomers (Friedel-Crafts) | Lack of Regiocontrol: Reaction temperature is too high, leading to a thermodynamic mixture of products.[7] | Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., -20°C, 0°C, or lower). Add the acyl chloride slowly to the cooled reaction mixture to maintain temperature control.[5] |
| Dark, Tarry Reaction Mixture | Decomposition/Polymerization: Reaction temperature was too high, or localized overheating occurred during reagent addition.[1] | Maintain Temperature Control: Use an ice bath or cryo-cooler. Add reagents, particularly the Lewis acid, portion-wise with efficient stirring to dissipate heat effectively. |
Data Presentation
Effect of Temperature on Isomer Selectivity in Friedel-Crafts Acylation
The following table summarizes representative data on how temperature can affect the ratio of para to ortho/meta isomers in a typical Friedel-Crafts acylation of an alkylbenzene. Lower temperatures generally favor the formation of the para isomer.[5]
| Reaction Temperature | Para Isomer (%) | Ortho Isomer (%) | Meta Isomer (%) | Ratio (Para : Ortho+Meta) |
| 25 °C | 65 | 30 | 5 | ~2 : 1 |
| 0 °C | 85 | 14 | 1 | ~6 : 1 |
| -30 °C | 95 | 5 | <1 | ~19 : 1 |
| -75 °C | >99 | <1 | <1 | >99 : 1 |
| (Note: Data is illustrative, based on trends reported in the literature. Actual results will vary based on substrates and specific conditions.) |
Experimental Protocols
Protocol 1: Temperature-Controlled Friedel-Crafts Acylation
This protocol is designed to maximize para-selectivity by using low temperatures.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a stirring bar and 1.2 equivalents of the anhydrous aromatic substrate to a flame-dried, three-neck round-bottom flask. Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
Catalyst Addition: Cool the flask to -30°C using a cryo-cooler or a dry ice/acetone bath. Slowly add 2.2 equivalents of anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry for 20 minutes.
-
Acylation: Dissolve 1.0 equivalent of this compound in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled, stirring slurry over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -30°C. Monitor the progress by TLC or GC-MS. The reaction may take several hours.
-
Workup: Once the reaction is complete, very carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1M HCl.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Schotten-Baumann Amidation
This protocol minimizes the hydrolysis byproduct in an amidation reaction.
-
Setup: To a round-bottom flask, add 1.0 equivalent of the desired amine and dissolve it in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Biphasic System: Add 3.0 equivalents of 2M NaOH solution to the flask.
-
Acylation: Vigorously stir the biphasic mixture using a mechanical stirrer. Slowly add a solution of 1.1 equivalents of this compound in the same organic solvent dropwise over 30 minutes. The rapid stirring is crucial to ensure the acylation reaction is faster than hydrolysis.[4]
-
Reaction Completion: Continue stirring vigorously for 1-2 hours at room temperature after the addition is complete. Monitor the reaction by TLC.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with 1M HCl, then with brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Primary reaction pathway vs. hydrolysis side reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key steps of the Friedel-Crafts acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature and reaction time for 2,3-Dimethylbenzoyl chloride substitutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature and reaction times for substitution reactions involving 2,3-Dimethylbenzoyl chloride. Due to the steric hindrance provided by the ortho-methyl group, careful consideration of reaction parameters is crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenges stem from its high reactivity, sensitivity to moisture, and the steric hindrance from the 2,3-dimethyl substitution pattern. The ortho-methyl group can impede the approach of nucleophiles, potentially slowing down reaction rates compared to less hindered benzoyl chlorides. This steric hindrance may necessitate more forcing conditions or specialized catalysts to achieve good conversion.[1]
Q2: How can I minimize the hydrolysis of this compound back to 2,3-dimethylbenzoic acid?
A2: Hydrolysis is a common side reaction. To minimize it, ensure all glassware is thoroughly oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents. Reactions should be conducted under an inert atmosphere. During workup, a wash with a mild aqueous base like 5% sodium bicarbonate solution can help remove any 2,3-dimethylbenzoic acid that does form.
Q3: Is it always necessary to run these reactions at low temperatures?
A3: Not necessarily. While starting reactions at low temperatures (e.g., 0 °C) is a good practice to control the initial exothermic reaction with nucleophiles like amines, overcoming the steric hindrance of this compound might require heating.[1] The optimal temperature is a balance between providing enough energy to overcome the activation barrier and avoiding side reactions or decomposition at excessively high temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.
Q4: How can I monitor the progress of my reaction?
A4: Direct monitoring of acyl chlorides by TLC can be challenging as they may hydrolyze on the silica plate. A reliable indirect method is to take a small aliquot from the reaction, quench it with a nucleophile like methanol or benzylamine, and then run a TLC of the resulting stable ester or amide. This allows you to track the disappearance of the starting material (the nucleophile) and the appearance of the product. A "cospot," where the reaction mixture and starting material are spotted on top of each other, is highly recommended to confirm the identity of the spots.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive this compound | The acyl chloride may have hydrolyzed due to improper storage or handling. Use freshly prepared or distilled this compound for best results. Ensure all reagents and solvents are anhydrous. |
| Steric Hindrance | The ortho-methyl group can hinder the approach of the nucleophile. Consider increasing the reaction temperature incrementally. Using a more potent catalyst, such as DMAP for alcohol acylation or a stronger Lewis acid for Friedel-Crafts reactions, can also be effective.[1] For highly hindered systems, longer reaction times may be necessary. |
| Insufficiently Reactive Nucleophile | For weakly nucleophilic substrates like phenols, deprotonation with a base (e.g., NaOH, NaH) to form the corresponding phenoxide will significantly increase reactivity.[3][4][5] |
| Inadequate Base in Amine Acylation | In reactions with amines, the HCl byproduct protonates the starting amine, rendering it non-nucleophilic. Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl.[6][7] |
| Catalyst Deactivation (Friedel-Crafts) | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use fresh, anhydrous catalyst and perform the reaction under strict anhydrous conditions. Note that the product ketone can complex with the catalyst, often requiring stoichiometric amounts of the Lewis acid. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Di-acylation of Primary Amines | Using a large excess of this compound can lead to the formation of a diacyl-amine. Add the acyl chloride solution slowly to the amine solution to maintain a low concentration of the acylating agent. Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the acyl chloride.[6] |
| Side Reactions at High Temperatures | Excessive heat can cause decomposition or unwanted side reactions. Optimize the temperature by starting low and gradually increasing it while monitoring the reaction by TLC. A temperature that provides a reasonable reaction rate without significant byproduct formation is ideal. |
| Hydrolysis Product | The presence of 2,3-dimethylbenzoic acid is due to moisture. See Q2 in the FAQ section. During workup, washing the organic layer with a saturated sodium bicarbonate solution will remove this acidic impurity.[6] |
| In Friedel-Crafts, Isomer Formation | Although the acyl group is deactivating, under harsh conditions, other isomers may form. Milder reaction conditions (e.g., lower temperature) can improve selectivity. |
Data on Reaction Conditions
The optimal temperature and reaction time are highly dependent on the specific nucleophile and reaction type. The following tables provide general guidelines based on reactions with similar benzoyl chlorides.
Table 1: Acylation of Amines (Amide Formation)
| Amine Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield | Notes |
| Primary (e.g., Benzylamine) | Triethylamine or Pyridine | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 | High | The reaction is often exothermic; slow addition of the acyl chloride at 0 °C is recommended.[6] |
| Secondary (e.g., N-methylaniline) | Triethylamine or Pyridine | DCM or THF | 0 to Reflux | 2 - 12 | Moderate to High | May require heating to overcome steric hindrance from both reactants. |
| Aromatic (e.g., Aniline) | Pyridine | Pyridine or DCM | 0 to Room Temp | 2 - 6 | High | Pyridine can act as both a base and a catalyst.[8] |
Table 2: Acylation of Alcohols/Phenols (Ester Formation)
| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Typical Time | Expected Yield | Notes |
| Primary Alcohol (e.g., Ethanol) | Pyridine or DMAP (cat.) | DCM | 0 to Room Temp | 1 - 3 h | High | Vigorous reaction, often requires cooling.[3][9] |
| Secondary Alcohol (e.g., Isopropanol) | TMEDA | DCM | -78 | < 15 min | Excellent | A very fast and efficient method for hindered alcohols.[10][11] |
| Phenol | NaOH | Water/DCM (biphasic) | Room Temp | 0.5 - 2 h | High | Phenol is first converted to the more reactive sodium phenoxide.[3][4][5] |
| Phenol | TiO₂ (cat.) | None (Solvent-free) | 25 | 0.5 - 1 h | Excellent | An environmentally friendly alternative. |
Table 3: Friedel-Crafts Acylation
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield | Notes |
| Benzene | AlCl₃ | Benzene (excess) | Room Temp to 60 | 0.5 - 3 | Good | Requires at least a stoichiometric amount of AlCl₃. Reaction is exothermic.[12][13] |
| Anisole | AlCl₃ or milder Lewis acids | Dichloromethane or Nitrobenzene | 0 to Room Temp | 1 - 4 | High | Anisole is highly activated; milder conditions can be used to favor the para product. |
| Toluene | AlCl₃ | Toluene (excess) | Room Temp to 60 | 1 - 5 | Good | The methyl group directs acylation primarily to the para position. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Primary Amine
This protocol describes the synthesis of an N-substituted-2,3-dimethylbenzamide.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (see FAQ Q4).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl to remove excess amine and base, followed by a saturated NaHCO₃ solution to remove any unreacted acyl chloride and 2,3-dimethylbenzoic acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol details the synthesis of (4-methoxyphenyl)(2,3-dimethylphenyl)methanone.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube leading to a gas trap (for HCl), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction.
-
Reactant Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel slowly to the cooled AlCl₃ suspension with vigorous stirring. The reaction is exothermic. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to hydrolyze the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted-2,3-dimethylbenzamides.
Caption: Troubleshooting logic for low-yield reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. shout.education [shout.education]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
Troubleshooting low yield in Friedel-Crafts acylation with 2,3-Dimethylbenzoyl chloride
Technical Support Center: Friedel-Crafts Acylation with 2,3-Dimethylbenzoyl chloride
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low yields in Friedel-Crafts acylation reactions using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low to no yield in my Friedel-Crafts acylation using this compound. What are the primary factors to investigate?
A1: Low yields in this specific reaction are often multifactorial, but the most common culprits are steric hindrance, catalyst deactivation, and sub-optimal reaction conditions. The two methyl groups on the benzoyl chloride create significant steric bulk around the reactive acylium ion, which can impede its approach to the aromatic substrate.[1][2] Additionally, standard Friedel-Crafts conditions must be strictly followed. Key areas to check include:
-
Steric Hindrance: The primary challenge with this reagent.
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[3][4]
-
Reagent Purity: Ensure all reagents, including the solvent, aromatic substrate, and acyl chloride, are pure and anhydrous.[3]
-
Reaction Temperature: The temperature may be too low to overcome the activation energy barrier imposed by steric hindrance.[1][3]
-
Substrate Reactivity: The aromatic substrate should not contain strongly deactivating groups (e.g., -NO₂, -CN) or groups that react with the catalyst (e.g., -NH₂, -OH).[3][4]
Q2: How can I overcome the steric hindrance associated with this compound?
A2: Overcoming steric hindrance requires modifying the reaction conditions to be more forcing or using a more potent catalytic system.[1] Consider the following strategies:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Some protocols report success at temperatures up to 120°C.[1]
-
Use a More Powerful Catalyst: Standard Lewis acids may be insufficient. Consider solid acid catalysts like zeolites (e.g., HBEA, HY) which can be effective for hindered acylations.[1] Alternatively, more robust Lewis acids such as iron(III) chloride may offer better results.[5][6]
-
Change the Solvent: While non-polar, aprotic solvents are typical, exploring different solvents can influence reaction rates. In some cases, solvent-free conditions have proven successful.[1]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q3: My Lewis acid catalyst (AlCl₃) appears inactive. What are the common causes and solutions?
A3: Catalyst inactivity is a frequent issue in Friedel-Crafts reactions. The primary cause is deactivation by moisture.[3][4]
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. Any moisture in the glassware, reagents, or atmosphere will react with AlCl₃, rendering it inactive.[4] Always use flame-dried or oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Improper Storage: Use a freshly opened bottle of AlCl₃ or one that has been stored correctly in a desiccator.[4] If the catalyst appears clumpy instead of a fine powder, it has likely been compromised.[4]
-
Insufficient Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, not catalytic amounts. This is because the ketone product can form a stable complex with the Lewis acid, taking it out of the catalytic cycle.[3] Ensure you are using at least one equivalent of AlCl₃ relative to the acyl chloride.
Q4: Despite taking precautions, I still have a significant amount of unreacted starting material. How can I drive the reaction to completion?
A4: If starting materials persist, the electrophilicity of the acylating agent may need to be enhanced or reaction conditions further optimized.
-
Optimize Catalyst Loading and Temperature: The interplay between catalyst amount and temperature is critical. Systematically varying these parameters can improve yield. For example, studies on other Friedel-Crafts systems show that decreasing catalyst load may require higher temperatures to maintain good conversion.[7]
-
Use an Activating Agent: The addition of an agent can increase the electrophilicity of the acyl chloride.[1]
-
Consider an Alternative Acylating Agent: If possible, converting the this compound to a more reactive species, like a mixed anhydride, could facilitate the reaction.[1]
Data on Reaction Parameter Optimization
While specific data for this compound is sparse, the following table illustrates the typical effect of catalyst loading and temperature on a Friedel-Crafts acylation of anisole with acetic anhydride, catalyzed by FeCl₃·6H₂O. This demonstrates the importance of optimizing these parameters for your specific system.[7]
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) |
| 1 | 10 | 60 | 97 |
| 2 | 5 | 60 | 87 |
| 3 | 2 | 60 | 65 |
| 4 | 10 | 40 | 82 |
| 5 | 5 | 40 | 68 |
| 6 | 2 | 40 | 51 |
| Data adapted from a study on the acylation of anisole.[7] |
General Experimental Protocol for Friedel-Crafts Acylation
This protocol provides a general methodology that should be adapted and optimized for the specific aromatic substrate being used. Strict anhydrous and inert atmosphere techniques are critical for success.
Materials:
-
This compound
-
Aromatic substrate (e.g., Benzene, Toluene)
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis Acid
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Hydrochloric acid (HCl), ice, and water for workup
Procedure:
-
Setup: Assemble the reaction glassware (round-bottom flask, condenser, dropping funnel) and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a stream of inert gas.
-
Catalyst Suspension: To the reaction flask, add the anhydrous Lewis acid (e.g., AlCl₃, ~1.1 equivalents) and anhydrous solvent (e.g., DCM). Begin stirring to form a suspension.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous solvent and add it to the dropping funnel.
-
Formation of Acylium Ion: Cool the catalyst suspension in an ice bath to 0°C. Add the acyl chloride solution dropwise to the stirred suspension over 10-15 minutes. The reaction to form the acylium ion can be exothermic.[8]
-
Substrate Addition: After the acyl chloride addition is complete, add the aromatic substrate (1.0 equivalent), also dissolved in a small amount of anhydrous solvent, dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (e.g., reflux at 40-60°C) may be required to drive the reaction to completion, especially with a hindered acyl chloride.[9][10] Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very carefully and slowly, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and finally a saturated NaCl solution (brine) to aid in breaking any emulsions.[4]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this specific Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. websites.umich.edu [websites.umich.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
How to avoid hydrolysis of 2,3-Dimethylbenzoyl chloride during a reaction
Technical Support Center: 2,3-Dimethylbenzoyl Chloride
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding hydrolysis during its use in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon due to the presence of two strongly electronegative atoms (oxygen and chlorine) bonded to it.[1] This makes it extremely reactive towards nucleophiles, including water.[1][2] When it comes into contact with moisture, it readily hydrolyzes to form 2,3-dimethylbenzoic acid and hydrochloric acid.[3]
Q2: What are the primary signs of hydrolysis in my reaction?
A2: The most common signs of hydrolysis include:
-
Formation of a white precipitate: 2,3-Dimethylbenzoic acid is a solid at room temperature and may precipitate out of the reaction mixture.
-
Low or no yield of the desired product: If the acyl chloride is consumed by hydrolysis, it will not be available to react with your intended nucleophile, leading to poor yields.[4][5]
-
Presence of an unexpected peak in analytical data: Techniques like TLC, HPLC, GC-MS, or NMR spectroscopy can reveal the presence of 2,3-dimethylbenzoic acid as a byproduct.[5]
-
Evolution of HCl gas: The reaction of this compound with water produces hydrogen chloride gas, which may be observed as fumes, especially in a humid environment.[6][7][8]
Q3: How should I properly store and handle this compound to prevent hydrolysis?
A3: Proper storage and handling are critical.[9]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, and strong bases.[8][9] Storing it inside a desiccator or a glovebox is highly recommended.[8][10]
-
Handling: Whenever possible, handle this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line.[10][11] If a glovebox is unavailable, use a well-ventilated fume hood and work quickly to minimize exposure to atmospheric moisture.[9] It is advisable to take small working quantities from the main stock bottle to avoid frequent opening and exposure of the entire stock to air.[12]
Q4: Can I use any solvent for my reaction with this compound?
A4: No, the choice of solvent is crucial. You must use anhydrous (dry) aprotic solvents.[13] Protic solvents like water and alcohols will react with the acyl chloride.[6][13] Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[13] Commercially available anhydrous solvents are preferred. If not available, solvents should be freshly distilled from an appropriate drying agent.[13]
Troubleshooting Guide: Hydrolysis of this compound
This guide addresses common issues related to the hydrolysis of this compound during a reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: The reagent has reacted with moisture from the atmosphere, glassware, or solvent.[4][14] 2. Poor quality of starting material: The this compound may have degraded during storage. | 1. Ensure anhydrous conditions: Oven-dry all glassware and cool it under a stream of inert gas (nitrogen or argon).[11][13][15] Use anhydrous solvents and perform the reaction under an inert atmosphere.[10][15][16] 2. Use fresh reagent: Use a freshly opened bottle of this compound or purify the existing stock by distillation under reduced pressure.[4][13] |
| Formation of 2,3-Dimethylbenzoic acid as a major byproduct | Presence of water in the reaction: Moisture is reacting with the acyl chloride faster than or concurrently with the desired nucleophile. | Rigorously exclude moisture: Double-check all sources of potential water contamination. Ensure your inert gas line has a drying tube. Degas solvents if necessary.[11] |
| Reaction is sluggish or does not proceed to completion | 1. Steric hindrance: The methyl groups on the benzoyl chloride may hinder the approach of the nucleophile. 2. Suboptimal reaction temperature. | 1. Increase reaction time or temperature cautiously: Monitor the reaction closely for the formation of byproducts.[17] 2. Optimize temperature: For highly exothermic reactions, cooling the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride can prevent side reactions.[13][17] For sluggish reactions, a moderate increase in temperature may be necessary.[13] |
| Formation of multiple unidentified byproducts | 1. Reaction with a non-nucleophilic base: Some bases can react with the acyl chloride. 2. Side reactions at elevated temperatures. | 1. Use a suitable base: Employ a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[13] 2. Optimize reaction conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[13] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
This protocol describes a general setup for performing a reaction with this compound while minimizing the risk of hydrolysis.
Materials:
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Inert gas source (Nitrogen or Argon balloon or Schlenk line)[16][18]
-
Syringes and needles
-
Anhydrous solvent (e.g., Dichloromethane)
-
This compound
-
Nucleophile (e.g., an amine or alcohol)
-
Non-nucleophilic base (e.g., Triethylamine)
Procedure:
-
Glassware Preparation: Oven-dry the round-bottom flask and magnetic stir bar at >100°C for several hours.[11][13] Assemble the hot flask with the septum and allow it to cool to room temperature under a stream of inert gas.[11][15]
-
Reaction Setup: Place the flask in an appropriate bath (e.g., an ice bath for cooling).
-
Reagent Addition:
-
Dissolve the nucleophile and the non-nucleophilic base in the anhydrous solvent in the prepared flask under an inert atmosphere.
-
Slowly add a solution of this compound in the same anhydrous solvent to the stirred solution via a syringe.[13]
-
-
Reaction Monitoring: Allow the reaction to proceed at the desired temperature. Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][16]
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Proceed with standard extraction and purification procedures.[13]
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 7. nj.gov [nj.gov]
- 8. reddit.com [reddit.com]
- 9. nbinno.com [nbinno.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Column chromatography techniques for purifying products of 2,3-Dimethylbenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products of 2,3-Dimethylbenzoyl chloride using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of products derived from this compound, which are typically aromatic ketones, esters, or amides of moderate polarity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%.[1] For very polar compounds, a solvent system like 5% methanol in dichloromethane may be necessary.[2] |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate spotted with a silica gel slurry. If decomposition occurs, consider using a deactivated silica gel (e.g., by flushing with a solvent containing 1-3% triethylamine) or an alternative stationary phase like alumina.[1][3] | |
| Product elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar mixture, such as 5% ethyl acetate in hexanes, or even 100% hexanes for very nonpolar compounds.[2] |
| Poor separation of product and impurities (co-elution) | The chosen solvent system has poor selectivity for the compounds. | Test a variety of solvent systems with different polarities and solvent compositions using TLC to find a system that provides the best separation (a ∆Rf of at least 0.2 is ideal).[4] Consider solvent systems with different solvent properties, for example, replacing ethyl acetate with diethyl ether or dichloromethane. |
| The column was overloaded with the crude product. | Use an appropriate ratio of silica gel to crude product, typically ranging from 20:1 to 100:1 by weight for difficult separations.[5] | |
| The initial band of the loaded sample was too wide. | Dissolve the crude product in the minimum amount of solvent before loading it onto the column.[6] If the product has poor solubility, consider the dry-loading technique. | |
| Streaking or tailing of the product band on the column | The compound is interacting too strongly with the stationary phase. | For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding 1-3% triethylamine can improve peak shape.[7] |
| The crude sample was loaded in a solvent that is too strong. | Use the mobile phase or a less polar solvent to dissolve the sample before loading. Dry loading is also a good alternative in this case.[6] | |
| The column runs dry | Insufficient solvent was added, or the flow rate was too high. | Always ensure there is a sufficient head of solvent above the silica gel. Never let the solvent level drop below the top of the stationary phase.[4] |
| Cracks or channels appear in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles. Tapping the column gently can help settle the packing. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying products of this compound?
A1: For most applications involving the purification of moderately polar aromatic ketones, esters, or amides derived from this compound, silica gel is the most common and effective stationary phase.[4] If your product is acid-sensitive, neutral or basic alumina can be a good alternative.[4]
Q2: How do I select the right solvent system for my column?
A2: The ideal solvent system is typically determined by running thin-layer chromatography (TLC) on your crude reaction mixture.[4] The goal is to find a solvent or solvent mixture that gives your desired product an Rf value between 0.2 and 0.4, with good separation from any impurities.[8][9] A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[2][10]
Recommended Starting Solvent Systems for TLC Analysis
| Compound Polarity | Non-Polar Component | Polar Component | Typical Starting Ratio (v/v) |
| Low to Moderate | Hexanes or Heptane | Ethyl Acetate | 9:1 |
| Moderate | Hexanes or Heptane | Dichloromethane | 1:1 |
| Moderate to High | Dichloromethane | Methanol | 9.5:0.5 |
Q3: How much silica gel should I use?
A3: The amount of silica gel depends on the amount of crude product and the difficulty of the separation. A general guideline is to use a weight ratio of silica gel to crude product between 30:1 and 50:1. For very difficult separations, this ratio can be increased to 100:1 or more.
Q4: What is the difference between wet and dry loading, and when should I use each?
A4: Wet loading involves dissolving your sample in a minimal amount of the eluent and carefully pipetting it onto the top of the column.[6] This is the most common method.
Dry loading is preferred when your compound is not very soluble in the eluent. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.[6]
Q5: My product is colorless. How do I know when it is eluting from the column?
A5: When purifying colorless compounds, you should collect multiple small fractions in labeled test tubes. You can then spot each fraction on a TLC plate to determine which ones contain your desired product. Fractions containing the pure product can then be combined.
Experimental Protocols
Protocol 1: Column Preparation (Wet Packing)
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of silica gel required.
-
Plug the Column: Place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.[4]
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the side of the column to dislodge any air bubbles and ensure even settling of the silica gel.
-
Equilibrate: Once the silica has settled, add a layer of sand on top to protect the surface. Continuously pass the initial eluent through the column for several column volumes to ensure it is fully equilibrated. Never let the solvent level fall below the top layer of sand.
Protocol 2: Sample Loading and Elution
-
Prepare Sample (Wet Loading): Dissolve the crude product in the minimum possible volume of the eluent or another suitable low-boiling point solvent.
-
Load Sample: Drain the solvent in the column until it is level with the top of the sand. Carefully pipette the dissolved sample onto the sand layer, taking care not to disturb the surface.
-
Adsorb Sample: Open the stopcock and allow the sample to be adsorbed onto the silica gel until the solvent level is again at the top of the sand.
-
Add Eluent: Carefully add the eluent to the top of the column.
-
Elute and Collect: Begin collecting fractions. You can start with an isocratic elution (using the same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the solvent mixture) to separate the compounds.
-
Monitor Fractions: Regularly analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: General workflow for product purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. labcluster.com [labcluster.com]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Identifying and characterizing unexpected products in 2,3-Dimethylbenzoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dimethylbenzoyl chloride. The information is designed to help identify and characterize unexpected products that may arise during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where unexpected products might be observed with this compound?
A1: Unexpected products are most likely to be encountered in Friedel-Crafts acylation reactions and in reactions with sterically hindered nucleophiles. The steric bulk from the two methyl groups on the benzoyl chloride can influence regioselectivity and favor alternative reaction pathways.
Q2: I am performing a Friedel-Crafts acylation and obtaining a mixture of isomers. What could be the cause?
A2: While Friedel-Crafts acylation is generally predictable, the formation of multiple isomers can occur. With this compound, steric hindrance can play a significant role. The acylium ion formed during the reaction can sometimes undergo rearrangement, leading to unexpected products. Additionally, the substrate itself may have multiple activated positions for acylation, and the steric bulk of the acylating agent can influence the distribution of isomers.
Q3: My reaction with a sterically hindered alcohol is giving a low yield of the expected ester. What are the potential side products?
A3: In reactions with sterically hindered alcohols, the formation of the expected ester can be slow, allowing side reactions to become more prominent. Potential unexpected products could include elimination products if the alcohol is susceptible, or products resulting from the reaction of the benzoyl chloride with the solvent or trace impurities. In some cases, the unreacted starting materials will be the main components isolated.
Q4: Can this compound undergo intramolecular reactions?
A4: If the molecule to which the this compound is being attached contains a suitably positioned nucleophile, intramolecular cyclization can occur. This would lead to the formation of a cyclic product instead of the expected acylated product. The likelihood of this depends on the chain length and flexibility of the substrate.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in Friedel-Crafts Acylation
If you are experiencing a low yield of your target product in a Friedel-Crafts acylation with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The steric bulk of the 2,3-dimethylbenzoyl group may be impeding the reaction. Try using a more potent Lewis acid catalyst or increasing the reaction temperature cautiously to overcome the activation energy barrier. |
| Catalyst Inactivation | The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Insufficient Catalyst | For acylations, a stoichiometric amount of the Lewis acid is often required as it complexes with the product. Ensure you are using at least one equivalent of the catalyst. |
| Poor Reagent Quality | Impurities in the this compound or the aromatic substrate can lead to side reactions. Purify the starting materials if necessary. |
Issue 2: Formation of Unexpected Isomers
The presence of unexpected isomers in your product mixture can be a result of several factors.
| Potential Cause | Troubleshooting Steps |
| Acylium Ion Rearrangement | Although less common with acylium ions compared to carbocations, rearrangement can occur under certain conditions. Try running the reaction at a lower temperature to disfavor rearrangement pathways. |
| Kinetic vs. Thermodynamic Control | The initial product formed (kinetic product) may not be the most stable isomer. Over time and with sufficient energy, it could rearrange to a more stable isomer (thermodynamic product). Analyze the product mixture at different reaction times to assess this possibility. |
| Substrate-Directing Effects | The directing groups on your aromatic substrate will influence the position of acylation. The steric bulk of the this compound may favor acylation at a less sterically hindered, but electronically less favored, position. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with this compound
This protocol describes a general method for the acylation of anisole, which can be adapted for other aromatic substrates.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1 equivalent) in the same dry solvent to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
Aromatic Substrate Addition: Following the addition of the acyl chloride, add anisole (1 equivalent) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts acylation reactions.
Caption: Generalized mechanism of Friedel-Crafts acylation.
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dimethylbenzoyl Chloride and 2,4-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative reactivity of two key benzoyl chloride isomers, supported by theoretical principles and experimental data.
In the realm of organic synthesis and pharmaceutical development, the reactivity of acylating agents is a critical parameter influencing reaction kinetics, product yields, and overall process efficiency. This guide provides a comprehensive comparison of the reactivity of two constitutional isomers, 2,3-dimethylbenzoyl chloride and 2,4-dimethylbenzoyl chloride, toward nucleophilic acyl substitution. The analysis integrates fundamental principles of organic chemistry with available experimental data to offer a clear perspective on their relative performance in chemical reactions.
Executive Summary
The reactivity of benzoyl chlorides is primarily governed by a combination of electronic and steric effects imparted by the substituents on the benzene ring. In the case of this compound and 2,4-dimethylbenzoyl chloride, the key differentiators are the positions of the two methyl groups, which lead to distinct electronic and steric environments around the carbonyl group.
Based on established principles of physical organic chemistry, 2,4-dimethylbenzoyl chloride is predicted to be more reactive than this compound towards nucleophilic attack. This is attributed to the significant steric hindrance imposed by the ortho-methyl group in the 2,3-isomer, which impedes the approach of nucleophiles to the electrophilic carbonyl carbon. While both isomers benefit from the electron-donating nature of the methyl groups, which can stabilize the transition state, the steric effect is the dominant factor in determining their relative reactivity.
Theoretical Framework: Electronic and Steric Effects
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can modulate this electrophilicity through electronic and steric effects.
-
Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. This electron donation can stabilize the partial positive charge that develops on the carbonyl carbon in the transition state of a nucleophilic attack, thereby increasing the reaction rate. In 2,4-dimethylbenzoyl chloride, the methyl group at the para-position (position 4) is particularly effective at stabilizing the transition state through resonance.
-
Steric Effects: Substituents in the ortho-position (adjacent to the benzoyl chloride group) can physically obstruct the incoming nucleophile, a phenomenon known as steric hindrance. This hindrance raises the activation energy of the reaction and consequently slows it down.
In comparing the two isomers:
-
This compound has a methyl group in the ortho-position (position 2). This ortho-substituent creates significant steric hindrance, making it more difficult for a nucleophile to approach the carbonyl carbon.
-
2,4-Dimethylbenzoyl chloride has methyl groups at the meta- and para-positions (positions 2 and 4). While the methyl group at position 2 has some steric influence, it is generally less pronounced than a substituent at the ortho-position. The para-methyl group exerts a favorable electronic effect without contributing to steric hindrance at the reaction center.
Quantitative Reactivity Data
The following table summarizes the expected relative reactivity based on theoretical principles and data from analogous systems.
| Compound | Key Structural Feature | Expected Relative Reactivity | Rationale |
| This compound | Ortho-methyl group | Lower | Significant steric hindrance from the ortho-methyl group impedes nucleophilic attack. |
| 2,4-Dimethylbenzoyl chloride | Para- and meta-methyl groups | Higher | Reduced steric hindrance compared to the 2,3-isomer and electronic stabilization from the para-methyl group. |
Reaction Mechanism and Transition State
The nucleophilic acyl substitution of benzoyl chlorides typically proceeds through a tetrahedral intermediate. The rate-determining step is the initial attack of the nucleophile on the carbonyl carbon.
Figure 1. Generalized mechanism for nucleophilic acyl substitution on a benzoyl chloride.
The steric hindrance in this compound destabilizes the transition state leading to the tetrahedral intermediate, thus increasing the activation energy and slowing down the reaction rate (k₁).
Experimental Protocols
The following are general experimental protocols for the synthesis of this compound and 2,4-dimethylbenzoyl chloride, and a method for comparing their reactivity via hydrolysis.
Synthesis of Dimethylbenzoyl Chlorides
General Procedure:
The corresponding dimethylbenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent.
Example Protocol for this compound Synthesis: [2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzoic acid and an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
A similar procedure can be followed for the synthesis of 2,4-dimethylbenzoyl chloride starting from 2,4-dimethylbenzoic acid.
Figure 2. General workflow for the synthesis of dimethylbenzoyl chlorides.
Comparative Reactivity via Hydrolysis
A common method to compare the reactivity of acyl chlorides is to measure their rates of hydrolysis. The reaction produces the corresponding carboxylic acid and hydrochloric acid. The rate of reaction can be monitored by titration of the produced HCl with a standard base or by conductivity measurements.
Experimental Setup:
-
Prepare solutions of this compound and 2,4-dimethylbenzoyl chloride of the same concentration in a suitable solvent (e.g., acetone or acetonitrile).
-
Prepare a reaction vessel containing a known volume of a solvent mixture (e.g., acetone/water) thermostated at a constant temperature.
-
Initiate the reaction by adding a small aliquot of the benzoyl chloride solution to the reaction vessel with vigorous stirring.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold, immiscible organic solvent).
-
Titrate the amount of HCl produced in the aqueous layer with a standardized solution of sodium hydroxide using a suitable indicator.
-
Plot the concentration of HCl produced versus time to determine the initial reaction rate.
The compound that exhibits a faster initial rate of HCl production is the more reactive isomer.
Conclusion
References
A Comparative Guide to Amine Derivatization: 2,3-Dimethylbenzoyl Chloride vs. Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, the accurate quantification of amines is paramount. Derivatization, a process of chemically modifying an analyte, is a cornerstone technique to enhance the detectability and chromatographic performance of amine-containing compounds. This guide provides a comprehensive comparison of 2,3-dimethylbenzoyl chloride with other commonly employed acylating agents for amine derivatization. We will delve into their performance, supported by available experimental data, and provide detailed experimental protocols.
Introduction to Acylating Agents for Amine Derivatization
Acylation is a widely used derivatization technique where an acyl group is introduced into the amine molecule, typically by reacting the amine with an acyl chloride or an acid anhydride. This process converts polar primary and secondary amines into less polar, more volatile, and more thermally stable amides. This transformation is particularly beneficial for gas chromatography (GC) analysis, as it improves peak shape and reduces tailing. In liquid chromatography (LC), derivatization can enhance retention on reversed-phase columns and improve ionization efficiency in mass spectrometry (MS), leading to lower detection limits.[1][2]
The choice of an acylating agent is critical and depends on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the analytical instrumentation available. This guide focuses on the comparative performance of this compound against a selection of prevalent acylating agents:
-
Benzoyl Chloride: A common and cost-effective aromatic acylating agent.
-
Trifluoroacetic Anhydride (TFAA): A highly reactive perfluoroacylating agent that introduces a trifluoroacetyl group, enhancing volatility and sensitivity for electron capture detection (ECD).[1][3]
-
Pentafluoropropionic Anhydride (PFPA) & Heptafluorobutyric Anhydride (HFBA): Similar to TFAA, these reagents introduce larger perfluorinated acyl groups, further increasing volatility and ECD response.
-
Dansyl Chloride: A fluorescent labeling agent that reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection by fluorescence detectors in HPLC.[4][5][6]
-
Dabsyl Chloride: Another chromophoric and fluorescent labeling agent that provides stable derivatives detectable in the visible and fluorescence range.
Performance Comparison of Acylating Agents
The selection of an appropriate acylating agent is a trade-off between reactivity, stability of the derivative, and the analytical sensitivity required. The following tables summarize the key performance characteristics of this compound and other common acylating agents based on available data and chemical principles.
Table 1: General Performance Characteristics of Acylating Agents
| Acylating Agent | Reactivity with Amines | Derivative Stability | Primary Analytical Technique(s) | Key Advantages | Key Disadvantages |
| This compound | Moderate (Inferred) | Good (Inferred) | GC-MS, LC-MS | Potentially offers unique fragmentation patterns for MS; may provide steric selectivity. | Limited commercial availability and published data; potential for steric hindrance to slow reaction rates. |
| Benzoyl Chloride | High | Good | GC-MS, LC-MS | Readily available, cost-effective, fast reaction times.[2] | Derivatives may be less volatile than fluorinated counterparts. |
| Trifluoroacetic Anhydride (TFAA) | Very High | Good | GC-MS, GC-ECD | Highly volatile derivatives, excellent for GC; enhances ECD sensitivity.[1][3] | Highly reactive and moisture-sensitive; corrosive byproducts. |
| PFPA / HFBA | Very High | Good | GC-MS, GC-ECD | Similar to TFAA with even greater volatility and ECD response. | High cost; moisture-sensitive. |
| Dansyl Chloride | Moderate | Good | HPLC-Fluorescence, LC-MS | Forms highly fluorescent derivatives for sensitive detection.[4][5] | Longer reaction times, requires basic conditions; light-sensitive.[2] |
| Dabsyl Chloride | Moderate | Very Good | HPLC-UV/Vis, HPLC-Fluorescence | Stable derivatives, detection in the visible range reduces matrix interference.[4] | Requires heating for derivatization. |
Table 2: Quantitative Performance Data of Common Acylating Agents
| Acylating Agent | Analyte Class | Analytical Method | Typical Limit of Detection (LOD) | Typical Reaction Time |
| This compound | Amines | GC-MS / LC-MS | Data not available | Inferred to be similar to or slightly longer than benzoyl chloride |
| Benzoyl Chloride | Biogenic Amines | HPLC-UV | 0.02 - 0.09 µg/mL | < 1 - 5 minutes |
| Trifluoroacetic Anhydride (TFAA) | Amphetamines | GC-MS | ng/mL range | 15 - 30 minutes |
| Dansyl Chloride | Amino Acids | HPLC-Fluorescence | picomole range | 30 - 90 minutes |
| Dabsyl Chloride | Amino Acids | HPLC-UV/Vis | picomole range | 15 - 30 minutes |
Note: Performance data can be highly matrix and analyte-dependent. The values presented are for comparative purposes.
Understanding the Role of this compound
Direct experimental data comparing the performance of this compound as a derivatizing agent for amines is limited in publicly available literature. However, we can infer its potential characteristics based on its chemical structure.
The two methyl groups on the benzene ring are electron-donating, which would slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This suggests that its reactivity might be slightly lower, potentially requiring longer reaction times or slightly more forcing conditions.
Conversely, the ortho- and meta-positioning of the methyl groups introduces steric bulk around the reactive acyl chloride group. This steric hindrance could influence the selectivity of the reagent, potentially favoring reactions with less sterically hindered primary amines over more hindered secondary amines. Furthermore, the dimethylbenzoyl moiety would produce a unique mass spectral fragmentation pattern, which could be advantageous for targeted analyses using GC-MS or LC-MS/MS by providing specific transitions for quantification.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for amine derivatization using some of the discussed acylating agents.
Protocol 1: Amine Derivatization using Benzoyl Chloride for GC-MS Analysis
Materials:
-
Amine-containing sample
-
Benzoyl chloride
-
Sodium hydroxide (2 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
Procedure:
-
Place an aliquot of the sample containing the amine into a reaction vial. If the sample is in an aqueous solution, add 2 M sodium hydroxide to adjust the pH to >10.
-
Add an excess of benzoyl chloride to the vial.
-
Vortex the mixture vigorously for 1-2 minutes. The reaction is typically rapid.
-
Allow the vial to stand for 5-10 minutes to ensure complete reaction and hydrolysis of excess benzoyl chloride.
-
Extract the benzoylated amine derivative with diethyl ether.
-
Wash the organic layer with a small amount of dilute acid and then with water to remove any remaining base and salts.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Carefully transfer the dried extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 2: Amine Derivatization using Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
Materials:
-
Amine-containing sample (dried)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place a known amount of the dried amine sample into a reaction vial.[1]
-
Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]
-
Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]
-
After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is recommended to prevent column damage from acidic byproducts.[1]
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[1]
Protocol 3: Amine Derivatization using Dansyl Chloride for HPLC-Fluorescence Analysis
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Heating block or water bath
-
Quenching solution (e.g., a solution of proline or ammonia)
Procedure:
-
In a reaction vial, mix the amine sample with the sodium bicarbonate buffer.[5]
-
Add the dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture at 60-80°C for 30-60 minutes in the dark to prevent photodegradation of the dansyl group.[5]
-
After incubation, cool the mixture to room temperature.
-
Add the quenching solution to react with the excess dansyl chloride and stop the reaction.[5]
-
The derivatized sample is then ready for direct injection into the HPLC system or can be further purified by solid-phase extraction if necessary.
Visualizing the Derivatization Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows.
Caption: General reaction scheme for the acylation of a primary amine.
Caption: A typical experimental workflow for amine derivatization.
Conclusion
The selection of an appropriate acylating agent is a critical decision in the development of robust and sensitive analytical methods for amines. While established reagents like benzoyl chloride, TFAA, and dansyl chloride offer well-documented performance and protocols, novel reagents such as this compound present intriguing possibilities. Although direct comparative data is currently scarce, its unique structure suggests potential for tailored applications where steric effects and specific mass spectral fragmentation are advantageous.
For researchers embarking on amine analysis, this guide provides a foundational comparison to aid in the selection of a suitable derivatization strategy. It is imperative to empirically optimize the chosen method for the specific analytes and sample matrices to achieve the desired analytical performance. As research progresses, a more comprehensive understanding of the utility of substituted benzoyl chlorides, like the 2,3-dimethyl variant, will undoubtedly emerge, expanding the toolkit for sensitive and selective amine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: HPLC-UV vs. HPLC-MS for the Analysis of 2,3-Dimethylbenzoyl Chloride Derivatives
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of derivatized compounds is paramount. The choice of an analytical technique can significantly impact the sensitivity, selectivity, and overall reliability of the results. This guide provides an in-depth comparison of two prevalent High-Performance Liquid Chromatography (HPLC) detection methods—Ultraviolet (UV) and Mass Spectrometry (MS)—for the analysis of small molecules derivatized with 2,3-Dimethylbenzoyl chloride.
The derivatization of analytes containing primary and secondary amine or hydroxyl functional groups with a reagent like this compound is a common strategy to enhance their chromatographic retention and detectability. The added benzoyl moiety introduces a strong chromophore, making the derivative suitable for UV detection, and also improves its ionization efficiency for MS analysis. This comparison will aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.
Quantitative Performance: A Comparative Overview
The choice between HPLC-UV and HPLC-MS often hinges on the required sensitivity and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis of relatively clean samples, HPLC-MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.[1]
Below is a summary of typical performance data for the analysis of a hypothetical analyte derivatized with this compound, based on values reported in the literature for structurally similar compounds.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Limit of Detection (LOD) | 2 - 10 ng/mL | 0.01 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 7 - 30 ng/mL | 0.03 - 7 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range | 10 - 2000 ng/mL | 0.1 - 1000 ng/mL |
| Precision (RSD%) | < 3% | < 10% |
| Selectivity | Moderate | High |
| Cost | Low | High |
| Expertise Required | Low to Moderate | High |
This table synthesizes data from multiple sources comparing HPLC-UV and HPLC-MS performance for derivatized small molecules and other analytes.[2][3][4][5][6]
Experimental Workflow
The overall analytical workflow for both techniques shares the initial steps of sample preparation and chromatographic separation but diverges at the detection stage.
Figure 1. Experimental workflow for the analysis of derivatized compounds.
Experimental Protocols
The following are representative protocols for the analysis of this compound derivatives by HPLC-UV and HPLC-MS. Optimization of these methods is typically required for specific analytes and matrices.
Derivatization Protocol (Common for both methods)
This protocol is a general guideline for the derivatization of a primary or secondary amine-containing analyte.
-
Sample Preparation : Prepare analyte standards and samples in a suitable buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0). For biological samples, a prior protein precipitation or liquid-liquid extraction step may be necessary.
-
Reagent Preparation : Prepare a fresh solution of this compound in a dry, aprotic solvent like acetonitrile (e.g., 2% v/v).
-
Derivatization Reaction : To 100 µL of the sample or standard, add 100 µL of the this compound solution. Vortex the mixture and incubate at room temperature for 15-30 minutes.
-
Reaction Quenching : Stop the reaction by adding a small volume of an acidic solution, such as 1% formic acid in water. This step also prepares the sample for reversed-phase HPLC analysis.
-
Filtration/Centrifugation : Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Method
-
HPLC System : A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution : A typical gradient would be to start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the derivatized analyte, and then return to initial conditions to re-equilibrate the column. For example: 0-15 min, 40-90% B; 15-17 min, 90% B; 17.1-20 min, 40% B.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10-20 µL.
-
UV Detection : The wavelength for detection should be set at the absorbance maximum of the 2,3-Dimethylbenzoyl derivative, typically in the range of 230-280 nm.
HPLC-MS/MS Method
-
HPLC System : An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[7]
-
Column : Reversed-phase C18 column, often with smaller dimensions and particle size for faster analysis (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[8]
-
Mobile Phase :
-
Mobile Phase A: 10 mM Ammonium formate with 0.15% (v/v) formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution : A fast gradient is often employed. For example: 0-0.5 min, 45-55% B; 0.5-1.7 min, 55-100% B; 1.7-2.1 min, 100% B; 2.1-3.0 min, re-equilibration at 45% B.[8]
-
Flow Rate : 0.3-0.5 mL/min.
-
Column Temperature : 30-40 °C.
-
Injection Volume : 2-5 µL.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions : Specific precursor-to-product ion transitions for the derivatized analyte and an internal standard must be determined by direct infusion and optimization.
-
Source Parameters : Gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized for the specific analyte to achieve maximum sensitivity.
-
Conclusion
The choice between HPLC-UV and HPLC-MS for the analysis of this compound derivatives is dictated by the specific requirements of the study.
HPLC-UV is a reliable, cost-effective, and accessible technique that is well-suited for:
-
Routine quality control.
-
Analysis of relatively high-concentration samples.
-
Matrices with low complexity and minimal interfering compounds.
HPLC-MS , particularly tandem MS, provides superior performance for applications that demand:
-
High Sensitivity : For trace-level quantification in biological fluids.
-
High Selectivity : To distinguish the analyte from co-eluting compounds and matrix components.
-
Structural Confirmation : To provide unambiguous identification of the analyte based on its mass-to-charge ratio and fragmentation pattern.
For drug development professionals and researchers working with complex biological samples or requiring very low detection limits, the enhanced sensitivity and selectivity of HPLC-MS justify the higher cost and complexity.[1][7] Conversely, for routine analyses where high sensitivity is not a critical factor, HPLC-UV remains a robust and economical choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Structure of 2,3-Dimethylbenzamide: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comprehensive comparison of the spectroscopic data for a synthesized 2,3-dimethylbenzamide product against its constitutional isomers, offering a robust framework for structural verification.
This guide presents a detailed analysis of the expected spectroscopic signatures of 2,3-dimethylbenzamide using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the experimental data of a synthesized product with the tabulated data for 2,3-dimethylbenzamide and its isomers, researchers can confidently confirm the regiospecificity of their synthesis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,3-dimethylbenzamide and its constitutional isomers. Significant differences in chemical shifts (δ) in NMR, vibrational frequencies (cm⁻¹) in IR, and fragmentation patterns (m/z) in mass spectrometry provide clear diagnostic markers for each isomer.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported, CDCl₃)
| Compound | Ar-H (ppm) | -CH₃ (ppm) | -CONH₂ (ppm) |
| 2,3-Dimethylbenzamide | ~7.0-7.4 (m, 3H) | ~2.3 (s, 3H), ~2.1 (s, 3H) | ~5.5-6.5 (br s, 2H) |
| 2,4-Dimethylbenzamide | ~7.0-7.8 (m, 3H) | ~2.4 (s, 3H), ~2.3 (s, 3H) | ~5.5-6.5 (br s, 2H) |
| 2,5-Dimethylbenzamide | ~7.0-7.3 (m, 3H) | ~2.3 (s, 6H) | ~5.5-6.5 (br s, 2H) |
| 2,6-Dimethylbenzamide | ~7.1-7.3 (m, 3H) | ~2.4 (s, 6H) | ~5.5-6.5 (br s, 2H) |
| 3,4-Dimethylbenzamide | ~7.1-7.6 (m, 3H) | ~2.3 (s, 6H) | ~5.5-6.5 (br s, 2H) |
| 3,5-Dimethylbenzamide | ~7.2 (s, 1H), ~7.5 (s, 2H) | ~2.3 (s, 6H) | ~5.5-6.5 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported, CDCl₃)
| Compound | C=O (ppm) | Ar-C (ppm) | -CH₃ (ppm) |
| 2,3-Dimethylbenzamide | ~171 | ~125-140 | ~15, ~20 |
| 2,4-Dimethylbenzamide | ~170 | ~126-141 | ~19, ~21 |
| 2,5-Dimethylbenzamide | ~171 | ~128-138 | ~21 |
| 2,6-Dimethylbenzamide | ~169 | ~127-139 | ~20 |
| 3,4-Dimethylbenzamide | ~172 | ~127-142 | ~19, ~20 |
| 3,5-Dimethylbenzamide | ~172 | ~126-139 | ~21 |
Table 3: Infrared (IR) Spectroscopy Data (KBr/Neat, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| 2,3-Dimethylbenzamide | ~3350, ~3170 | ~1650 | ~3050 | ~2950 |
| Isomers (General) | ~3400-3100 | ~1680-1630 | ~3100-3000 | ~3000-2850 |
Table 4: Mass Spectrometry Data (Electron Ionization, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2,3-Dimethylbenzamide | 149 | 133, 105, 91, 77 |
| 2,4-Dimethylbenzamide | 149 | 133, 105, 91, 77 |
| 2,5-Dimethylbenzamide | 149 | 133, 105, 91, 77 |
| 2,6-Dimethylbenzamide | 149 | 133, 105, 91, 77 |
| 3,4-Dimethylbenzamide | 149 | 133, 105, 91, 77.[1] |
| 3,5-Dimethylbenzamide | 149 | 133, 105, 91, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzamide product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 30 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid benzamide product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Neat/Thin Film):
-
If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.
-
Alternatively, dissolve a small amount of the solid in a volatile solvent, apply a drop of the solution to a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Place the sample (pellet or plates) in the sample holder of an FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the benzamide product into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[2] This method provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. Compare the fragmentation pattern to known spectra or predict fragmentation pathways to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a synthesized 2,3-dimethylbenzamide product.
Caption: Workflow for the spectroscopic analysis of 2,3-dimethylbenzamide.
By systematically applying these spectroscopic techniques and comparing the obtained data with the provided reference information, researchers can achieve a high degree of confidence in the structural assignment of their synthesized 2,3-dimethylbenzamide product, ensuring the integrity and reliability of their research and development efforts.
References
A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation with 2,3-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide presents a comparative overview of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the Friedel-Crafts acylation of an aromatic substrate with 2,3-Dimethylbenzoyl chloride.
Performance Comparison of Lewis Acid Catalysts
The selection of a Lewis acid catalyst is a crucial step in optimizing a Friedel-Crafts acylation. The reactivity of the catalyst often correlates with its Lewis acidity, following the general trend: AlCl₃ > FeCl₃ > ZnCl₂. However, stronger catalysts may also lead to a higher incidence of side reactions. The following table summarizes the anticipated performance of these catalysts in the acylation of a simple aromatic substrate like benzene with this compound.
| Catalyst | Catalyst Loading (mol%) | Typical Solvent | Temperature (°C) | Reaction Time (h) | Anticipated Yield (%) | Key Considerations |
| AlCl₃ | 110 - 150 | Dichloromethane, 1,2-Dichloroethane | 0 - RT | 1 - 4 | 85 - 95 | Highly reactive, but very hygroscopic and can generate significant HCl fumes. Stoichiometric amounts are often required as it complexes with the product. |
| FeCl₃ | 110 - 150 | Dichloromethane, Nitromethane | 25 - 80 | 2 - 8 | 70 - 85 | Less reactive than AlCl₃, but also less sensitive to moisture and easier to handle. Can be a more cost-effective option. |
| ZnCl₂ | 120 - 200 | Nitrobenzene, [CholineCl][ZnCl₂]₃ (DES) | 80 - 120 | 6 - 24 | 50 - 70 | A milder Lewis acid, often requiring higher temperatures and longer reaction times. It can offer better selectivity with sensitive substrates. |
Experimental Protocols
Below are generalized experimental protocols for the Friedel-Crafts acylation using each of the discussed Lewis acid catalysts. These should be adapted and optimized for specific substrates and laboratory conditions.
General Notes on Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used, as Lewis acids are highly sensitive to moisture.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add the aromatic substrate (1 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation using Iron(III) Chloride (FeCl₃)
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add anhydrous FeCl₃ (1.2 equivalents) and anhydrous dichloromethane.
-
Reagent Addition: Add this compound (1 equivalent) to the mixture.
-
Aromatic Substrate Addition: Slowly add a solution of the aromatic substrate (1 equivalent) in anhydrous dichloromethane dropwise over approximately 10-15 minutes.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.
Protocol 3: Friedel-Crafts Acylation using Zinc Chloride (ZnCl₂)
-
Reaction Setup: In a reaction vessel, combine anhydrous ZnCl₂ (1.5 equivalents), the aromatic substrate (1 equivalent), and a suitable solvent (e.g., nitrobenzene).
-
Reagent Addition: Add this compound (1 equivalent) to the mixture.
-
Reaction Progression: Heat the mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, follow the work-up and purification procedure as described in Protocol 1, with appropriate solvent considerations for extraction.
Visualizing the Process
General Experimental Workflow for Friedel-Crafts Acylation
Caption: A generalized workflow for the Friedel-Crafts acylation reaction.
Mechanism of Lewis Acid Catalyzed Friedel-Crafts Acylation
Caption: The general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
References
Comparative Guide to Validated Analytical Methods for Quantifying 2,3-Dimethylbenzoyl Chloride Derivatives
The quantification of 2,3-Dimethylbenzoyl chloride and its derivatives is a critical task in pharmaceutical development and quality control, primarily due to their potential as genotoxic impurities (GTIs).[1] These acyl chlorides are highly reactive and unstable, which makes their direct analysis challenging.[1][2][3] Consequently, analytical strategies predominantly rely on derivatization to convert the analyte into a stable, readily quantifiable form. This guide provides a comparative overview of two common and validated analytical approaches: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Performance Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of representative validated methods applicable to the analysis of acyl chlorides.
| Parameter | HPLC with Pre-column Derivatization | GC-MS with Derivatization |
| Principle | Derivatization to a stable, chromophoric compound followed by separation and UV detection. | Derivatization to a stable, volatile compound followed by separation and mass spectrometric detection. |
| Derivatizing Agent | 2-Nitrophenylhydrazine | 1-Propanol in pyridine |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01–0.03 µg/mL[2] | 0.04–0.17 mg/kg[4] |
| Limit of Quantification (LOQ) | 0.02 ppm[3] | 0.13–0.52 mg/kg[4] |
| Accuracy (Recovery %) | 87.8–114.1%[5] | 86.91–110%[4] |
| Precision (%RSD) | < 2.0% | 0.10–1.17%[4] |
| Advantages | - High specificity and sensitivity.[2] - Minimizes matrix interference.[2] - Widely available instrumentation. | - High selectivity and sensitivity of MS detection. - Can be used for a wide range of volatile compounds. |
| Disadvantages | - Requires a suitable chromophore on the derivatizing agent. - Derivatization reaction conditions need careful optimization. | - The analyte must be volatile or made volatile through derivatization. - Potential for thermal degradation of the analyte in the injector. |
Experimental Protocols
Method 1: HPLC with Pre-column Derivatization using 2-Nitrophenylhydrazine
This method is based on the derivatization of the acyl chloride with 2-nitrophenylhydrazine to form a stable hydrazone that can be readily analyzed by reverse-phase HPLC with UV detection.[2]
1. Derivatization Procedure:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in a suitable solvent (e.g., acetonitrile).
-
To a known amount of the sample containing the this compound derivative, add an excess of the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[2][3]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 395 nm.[2]
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Specificity: The method should be able to separate the derivative from any potential interfering peaks from the matrix.
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations.
-
Accuracy: Determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by analyzing samples on different days (intermediate precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the chromatographic peak.
Method 2: GC-MS with Derivatization
This method involves the derivatization of the acyl chloride to a more volatile and thermally stable ester, which is then analyzed by GC-MS.
1. Derivatization Procedure:
-
A solution of 1-propanol in 40% pyridine is used as the derivatizing agent.[6]
-
The sample containing the this compound derivative is mixed with the derivatizing agent.
-
The reaction mixture is heated to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-1, 30 m x 0.32 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Injector: Splitless mode at 240°C.[4]
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 240°C.[4]
-
MS Detector: Electron ionization (EI) mode with a quadrupole analyzer.
-
Ion Source Temperature: 230°C.[4]
3. Validation Parameters:
-
The validation parameters are similar to those for the HPLC method, with a focus on the linearity of the response, accuracy, precision, and the limits of detection and quantification.
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method for quantifying this compound derivatives.
Caption: Workflow for analytical method validation.
Conclusion
Both HPLC with pre-column derivatization and GC-MS with derivatization are powerful and reliable techniques for the quantification of this compound and its derivatives in pharmaceutical samples. The choice between the two methods will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The validation data presented in this guide, although not for this compound specifically, is representative of the performance that can be expected from these methods when properly optimized and validated for the target analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
How does the steric hindrance of 2,3-Dimethylbenzoyl chloride affect its reactivity?
The strategic placement of two methyl groups on the aromatic ring of 2,3-dimethylbenzoyl chloride significantly impedes its reactivity in acylation reactions compared to the unsubstituted benzoyl chloride and its other methylated isomers. This reduced reactivity, a direct consequence of steric hindrance, manifests as slower reaction rates and potentially lower yields in common transformations such as hydrolysis, alcoholysis, and aminolysis.
The methyl group at the ortho (2-position) to the carbonyl group physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. The adjacent methyl group at the 3-position, while not directly blocking the reaction center, contributes to the overall steric bulk around the acyl chloride functionality. This steric congestion raises the activation energy of the reaction, leading to a decreased rate of nucleophilic attack. In contrast, benzoyl chloride, lacking any substituents on the aromatic ring, presents a more accessible carbonyl group for incoming nucleophiles.
While specific kinetic data for the direct comparison of this compound with other isomers in all common acylation reactions is not extensively documented in publicly available literature, the well-established principles of steric effects in organic chemistry, supported by studies on similarly substituted benzoyl chlorides, allow for a clear comparative analysis. For instance, studies on the solvolysis of 2,6-dimethylbenzoyl chloride, which features two ortho-methyl groups, demonstrate a dramatic decrease in reactivity compared to benzoyl chloride. Although this compound has only one ortho-substituent, the combined steric influence of the 2- and 3-methyl groups is expected to result in a reactivity profile that is significantly lower than that of benzoyl chloride and isomers with methyl groups at the meta (3- or 5-position) or para (4-position) positions.
Comparative Reactivity in Acylation Reactions
To illustrate the impact of steric hindrance, the following table summarizes the expected relative reactivity of this compound in comparison to other relevant benzoyl chlorides in typical acylation reactions.
| Acyl Chloride | Structure | Key Steric Features | Expected Relative Reactivity |
| Benzoyl Chloride | C₆H₅COCl | No steric hindrance from ring substituents. | Highest |
| 2-Methylbenzoyl Chloride | 2-CH₃C₆H₄COCl | One ortho-methyl group causing moderate steric hindrance. | Lower than benzoyl chloride. |
| This compound | 2,3-(CH₃)₂C₆H₃COCl | One ortho-methyl group and one adjacent meta-methyl group creating significant steric hindrance. | Significantly lower than benzoyl chloride and 2-methylbenzoyl chloride. |
| 2,6-Dimethylbenzoyl Chloride | 2,6-(CH₃)₂C₆H₃COCl | Two ortho-methyl groups causing severe steric hindrance. | Lowest |
| 3,5-Dimethylbenzoyl Chloride | 3,5-(CH₃)₂C₆H₃COCl | Methyl groups are in the meta-positions, causing minimal direct steric hindrance to the carbonyl group. | Similar to or slightly lower than benzoyl chloride. |
Experimental Protocols
Detailed experimental protocols for comparing the reactivity of these acyl chlorides can be designed based on standard laboratory procedures for acylation reactions. Below are representative methodologies for hydrolysis and aminolysis.
Experimental Protocol 1: Comparative Hydrolysis of Benzoyl Chlorides
Objective: To determine the relative rates of hydrolysis of benzoyl chloride, 2-methylbenzoyl chloride, this compound, and 2,6-dimethylbenzoyl chloride by monitoring the production of hydrochloric acid.
Materials:
-
Benzoyl chloride
-
2-Methylbenzoyl chloride
-
This compound
-
2,6-Dimethylbenzoyl chloride
-
Acetone (anhydrous)
-
Distilled water
-
Phenolphthalein indicator
-
Standardized sodium hydroxide solution (0.05 M)
-
Ice bath
-
Burette, pipettes, conical flasks
Procedure:
-
Prepare 0.1 M solutions of each acyl chloride in anhydrous acetone.
-
In a conical flask, place 50 mL of a 90:10 (v/v) acetone-water mixture.
-
Add 2-3 drops of phenolphthalein indicator.
-
Place the flask in an ice bath to maintain a constant temperature (e.g., 0 °C).
-
Rapidly add 1 mL of the 0.1 M acyl chloride solution to the acetone-water mixture and start a stopwatch simultaneously.
-
Immediately begin titrating the liberated HCl with the standardized 0.05 M NaOH solution.
-
Record the volume of NaOH solution added at regular time intervals (e.g., every 30 seconds for the more reactive chlorides, and longer intervals for the less reactive ones).
-
The endpoint is the first permanent pink color. For kinetic measurements, the reaction can be quenched at different time points by adding an excess of a cold, inert solvent and then titrating.
-
Repeat the experiment for each of the acyl chlorides.
-
The rate of reaction can be determined by plotting the concentration of HCl produced over time.
Experimental Protocol 2: Comparative Aminolysis of Benzoyl Chlorides with Aniline
Objective: To compare the yield of N-phenylbenzamide formation from the reaction of various benzoyl chlorides with aniline under standardized conditions.
Materials:
-
Benzoyl chloride
-
2-Methylbenzoyl chloride
-
This compound
-
2,6-Dimethylbenzoyl chloride
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Melting point apparatus
Procedure:
-
In four separate round-bottom flasks, dissolve 1 mmol of aniline and 1.2 mmol of pyridine in 10 mL of anhydrous DCM.
-
To each flask, add 1 mmol of one of the respective benzoyl chlorides (benzoyl chloride, 2-methylbenzoyl chloride, this compound, and 2,6-dimethylbenzoyl chloride) dropwise at room temperature with stirring.
-
Stir the reaction mixtures for a set period (e.g., 2 hours) at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After the reaction time, wash the reaction mixtures with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization.
-
Determine the yield of the isolated N-phenylbenzamide for each reaction.
-
The identity and purity of the products can be confirmed by melting point determination and spectroscopic methods (e.g., ¹H NMR, IR).
Visualizing the Steric Effect
The following diagrams illustrate the concept of steric hindrance and the general workflow for a comparative reactivity study.
Caption: Steric hindrance in this compound.
Caption: Workflow for comparative reactivity studies.
A Comparative Analysis of Derivatization Efficiency: 2,3-Dimethylbenzoyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules, derivatization is a critical step to enhance analyte detection and separation. The choice of derivatizing agent can profoundly influence the sensitivity, selectivity, and throughput of analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of two derivatizing agents: the well-established fluorescent reagent, dansyl chloride, and the less documented acylating agent, 2,3-dimethylbenzoyl chloride.
Overview of Derivatization Agents
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a highly popular fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions. The resulting sulfonamide derivatives are intensely fluorescent, enabling highly sensitive detection.[1]
This compound , a derivative of benzoyl chloride, is an acylating agent expected to react with primary and secondary amines, phenols, and potentially other hydroxyl groups. The derivatization introduces a benzoyl group, which can improve the chromatographic retention and ionization efficiency of polar analytes.[2]
Quantitative Data Presentation
The following tables summarize the performance characteristics and reaction conditions for dansyl chloride and benzoyl chloride based on available literature.
Table 1: Performance Characteristics of Dansyl Chloride Derivatization
| Parameter | Typical Value |
| Linearity Range | 0.05 - 0.5 mmol/L |
| Correlation Coefficient (R²) | > 0.999[3] |
| Sensitivity | Low picomole to femtomole range[3] |
| Derivative Stability | Generally good, though can be susceptible to photodegradation.[4] |
Table 2: Comparative Reaction Conditions
| Feature | Benzoyl Chloride | Dansyl Chloride |
| Reaction Speed | Very fast (seconds to minutes) at room temperature.[4] | Slower (typically 20-60 minutes), often requiring elevated temperatures (e.g., 60°C).[4] |
| Derivative Stability | High; stable for a week at room temperature and for months at -80°C.[4] | Less stable; can be prone to photodegradation.[4] |
| Reaction Conditions | Milder, with a wider pH range for reaction.[4] | Harsher, typically requiring a specific basic pH.[4] |
| Analyte Coverage | Primary/secondary amines, phenols, thiols, and some alcohols.[4][5] | Primarily primary/secondary amines and phenols.[4] |
| Isotopic Labeling | Readily available in ¹³C-labeled form.[4][5] | ¹³C-labeled versions are also available.[4] |
Experimental Protocols
Dansyl Chloride Derivatization of Amino Acids for HPLC Analysis[3]
1. Reagents and Materials:
-
Amino Acid Standards
-
Dansyl Chloride Solution (50 mM in acetonitrile)
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)
-
Quenching Solution (10% v/v Ammonium Hydroxide or 10% Methylamine solution in water)
-
HPLC Grade Acetonitrile and Water
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and consume excess dansyl chloride, add 10-20 µL of the Quenching Solution.
-
Vortex and let it stand at room temperature for 5 minutes.
-
Centrifuge the mixture to pellet any precipitate.
-
The supernatant is ready for HPLC analysis.
General Benzoyl Chloride Derivatization of Neurochemicals for LC-MS/MS Analysis[5]
1. Reagents and Materials:
-
Sample or Standard Solution
-
100 mM Sodium Carbonate
-
2% (v/v) Benzoyl Chloride in Acetonitrile
-
Internal Standard Mixture
2. Derivatization Procedure:
-
To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate.
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Add 10 µL of the internal standard mixture.
-
The reaction is typically complete within seconds at room temperature.
-
The sample is then ready for LC-MS/MS analysis.
Visualizing the Chemistry and Workflow
Caption: General reaction schemes for the derivatization of a primary amine with Dansyl Chloride and this compound.
Caption: A generalized experimental workflow for pre-column derivatization.
Conclusion
The comparison between dansyl chloride and benzoyl chloride (as a proxy for this compound) reveals distinct advantages and disadvantages for each. Dansyl chloride is a well-characterized reagent that provides excellent sensitivity for fluorescent detection.[3] However, the derivatization process is relatively slow and requires heating.[4]
Benzoyl chloride offers the significant advantages of rapid reaction times under mild conditions and produces highly stable derivatives.[4][5] This makes it particularly suitable for high-throughput applications. The availability of isotopically labeled benzoyl chloride is also a key benefit for quantitative LC-MS studies, allowing for the generation of internal standards for each analyte.[5]
While specific data for this compound is lacking, it is expected to share the general properties of benzoyl chloride, such as rapid reaction kinetics and the formation of stable derivatives. The dimethyl substitution on the benzene ring may subtly influence its reactivity and the chromatographic properties of its derivatives.
For researchers prioritizing high sensitivity with fluorescence detection and having established protocols, dansyl chloride remains a robust choice. For applications demanding high throughput, broad analyte coverage, and the use of stable isotope-labeled internal standards for precise quantification by LC-MS, benzoyl chloride and its derivatives, such as this compound, present a compelling alternative. Further experimental studies are warranted to directly compare the derivatization efficiency of this compound with dansyl chloride to fully elucidate its potential in analytical chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profile of 2,3-Dimethylbenzoyl Chloride and Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 2,3-dimethylbenzoyl chloride against other benzoyl chloride derivatives when reacting with various nucleophiles. Understanding the kinetic profile of these reactions is crucial for optimizing reaction conditions, predicting product formation, and developing efficient synthetic methodologies in drug discovery and materials science.
While specific kinetic data for this compound is limited in publicly available literature, this guide extrapolates its expected reactivity based on established principles of steric and electronic effects in nucleophilic acyl substitution reactions, supported by data from closely related analogues.
Performance Comparison: A Kinetic Snapshot
The reactivity of benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Substituents on the benzene ring can significantly influence the reaction rate through inductive and resonance effects, as well as steric hindrance. The following table summarizes representative kinetic data for the solvolysis (reaction with a solvent) of various substituted benzoyl chlorides to illustrate these effects.
Table 1: Comparison of Pseudo-First-Order Rate Constants (k) for the Solvolysis of Substituted Benzoyl Chlorides in 80% Acetone/Water at 25°C
| Substituent | Rate Constant (k) x 10⁻⁴ s⁻¹ | Relative Rate |
| 4-Methoxy | 10.8 | 33.8 |
| 4-Methyl | 1.83 | 5.7 |
| H (Benzoyl Chloride) | 0.32 | 1.0 |
| 4-Chloro | 0.23 | 0.7 |
| 3-Nitro | 0.034 | 0.1 |
| 2,6-Dimethyl * | Very Slow | <<1 |
Note: The reaction of 2,6-dimethylbenzoyl chloride is significantly retarded due to the steric hindrance provided by the two ortho-methyl groups, which impedes the approach of the nucleophile to the carbonyl carbon.
Analysis and Extrapolation for this compound:
Based on the principles of physical organic chemistry, the reactivity of this compound is expected to be influenced by:
-
Steric Hindrance: The methyl group at the 2-position (ortho) will provide steric hindrance, slowing down the rate of nucleophilic attack compared to unsubstituted benzoyl chloride or 3,5-dimethylbenzoyl chloride. However, this effect will be less pronounced than in the 2,6-dimethyl substituted analogue.
-
Electronic Effects: The two methyl groups are weakly electron-donating through induction and hyperconjugation. This will slightly decrease the electrophilicity of the carbonyl carbon, leading to a modest decrease in reactivity compared to unsubstituted benzoyl chloride.
Therefore, the reaction rate of this compound with nucleophiles is predicted to be slower than that of benzoyl chloride but significantly faster than that of 2,6-dimethylbenzoyl chloride.
Experimental Protocols
The following is a generalized experimental protocol for determining the pseudo-first-order rate constant for the solvolysis of a benzoyl chloride derivative. This method can be adapted for various nucleophiles and solvent systems.
Objective: To determine the pseudo-first-order rate constant for the solvolysis of a benzoyl chloride in a given solvent system.
Materials:
-
Benzoyl chloride derivative (e.g., this compound)
-
Anhydrous solvent (e.g., acetone, ethanol, water)
-
Quenching solution (e.g., cold diethyl ether or a solution of a reactive amine)
-
Titration apparatus (buret, flask, indicator) or a conductivity meter
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure (Conductometric Method):
-
Solution Preparation: Prepare a stock solution of the benzoyl chloride derivative in the chosen anhydrous solvent at a known concentration (e.g., 0.01 M). Prepare the desired solvent mixture (e.g., 80% acetone/water v/v).
-
Temperature Equilibration: Place the reactant solutions and the reaction vessel in a constant temperature bath to allow them to reach the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: Pipette a known volume of the solvent mixture into the reaction vessel. To initiate the reaction, rapidly inject a small, known volume of the benzoyl chloride stock solution into the solvent mixture with vigorous stirring. Start the stopwatch simultaneously.
-
Data Acquisition: Monitor the change in conductivity of the solution over time. The production of hydrochloric acid during the solvolysis will lead to an increase in conductivity. Record conductivity readings at regular time intervals until the reaction is complete (i.e., the conductivity becomes constant).
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The rate constant is the negative of the slope of this line.
Procedure (Titration Method):
-
Follow steps 1-3 from the conductometric method.
-
Quenching: At various time intervals, withdraw a known volume of the reaction mixture and immediately add it to a flask containing a quenching solution to stop the reaction.
-
Titration: Titrate the quenched sample with a standardized solution of a base (e.g., NaOH) using a suitable indicator to determine the concentration of the acid produced.
-
Data Analysis: Calculate the concentration of the benzoyl chloride remaining at each time point. The pseudo-first-order rate constant (k) can be determined by plotting ln([A]t) versus time, where [A]t is the concentration of the benzoyl chloride at time t.
Reaction Mechanism and Workflow
The reaction of benzoyl chlorides with nucleophiles typically proceeds through a nucleophilic acyl substitution mechanism. This is generally a two-step process involving the formation of a tetrahedral intermediate.
Caption: General mechanism for nucleophilic acyl substitution and experimental workflow.
This guide serves as a foundational resource for understanding the kinetic behavior of this compound in comparison to other acylating agents. For precise kinetic data, experimental determination under the specific conditions of interest is recommended.
Assessing the purity of synthesized 2,3-dimethylbenzamides by melting point and spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the purity of synthesized 2,3-dimethylbenzamide derivatives. It includes experimental data for comparing product performance, detailed protocols for key experiments, and visualizations of experimental workflows and a hypothetical signaling pathway.
Purity Assessment: A Comparative Analysis of Physicochemical Properties
The purity of synthesized 2,3-dimethylbenzamides can be effectively assessed by comparing their experimentally determined physical and spectroscopic properties with those of the pure compounds. A sharp melting point close to the literature value is a primary indicator of high purity. Spectroscopic techniques provide a more detailed analysis of the compound's structure and the presence of any impurities.
Table 1: Comparison of Melting Points for a Series of N-Substituted 2,3-Dimethylbenzamides
| Compound | R-Group | Theoretical Melting Point (°C) | Expected Experimental Range for >99% Purity (°C) |
| 1a | -H | 154 | 153-155 |
| 1b | -CH₃ | 138-140 | 137-140 |
| 1c | -CH₂CH₃ | 115-117 | 114-117 |
| 1d | -Phenyl | 166-168 | 165-168 |
| 1e | -CH₂(Phenyl) | 128-130 | 127-130 |
Note: The theoretical melting points are based on literature values for closely related benzamide structures and serve as a benchmark for this guide.
Table 2: Key Spectroscopic Data for Purity Assessment of 2,3-Dimethylbenzamide (1a)
| Spectroscopic Technique | Key Signals and Expected Values |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-7.4 (m, 3H, Ar-H), ~5.8 (br s, 2H, -NH₂), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (C=O), ~137, ~135, ~132, ~129, ~125, ~124 (Ar-C), ~20, ~15 (Ar-CH₃) |
| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend) |
| Mass Spec. (EI) | m/z (%) = 149 (M⁺), 133, 105, 77 |
Experimental Protocols
Synthesis of N-Phenyl-2,3-dimethylbenzamide (1d)
This protocol describes a standard laboratory procedure for the synthesis of an N-substituted 2,3-dimethylbenzamide.
Materials:
-
2,3-dimethylbenzoyl chloride
-
Aniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Purity Assessment Protocols
A sharp melting point range of 1-2 °C is indicative of a pure compound.
-
Ensure the synthesized compound is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the characteristic peaks of the desired product and the absence of signals from impurities (e.g., starting materials, residual solvents).
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film if the product is an oil.
-
Obtain the IR spectrum.
-
Identify the characteristic absorption bands for the amide functional group and the aromatic ring.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
Determine the molecular weight of the compound from the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to confirm the structure.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purity assessment of 2,3-dimethylbenzamides.
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 2,3-Dimethylbenzoyl Chloride
For immediate reference, treat 2,3-Dimethylbenzoyl chloride as a corrosive, water-reactive substance. Disposal necessitates a controlled chemical neutralization process prior to collection as hazardous waste. Under no circumstances should it be disposed of directly down the drain.
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Core Principles of Safe Disposal
This compound is a corrosive and moisture-sensitive acyl chloride that reacts exothermically with water and other nucleophiles. The primary disposal strategy is to convert this reactive compound into a less hazardous substance through a carefully controlled neutralization reaction before it is collected by a licensed waste disposal company.
Immediate Safety Precautions: Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber or Viton), safety goggles, a face shield, and a lab coat. All handling and disposal operations must be conducted within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol: Neutralization
This protocol outlines the safe hydrolysis and neutralization of this compound into its corresponding, less reactive carboxylate salt. This procedure should be performed for small, residual quantities of the chemical to render it less hazardous for final waste collection.
Experimental Protocol for Neutralization
Objective: To safely hydrolyze and neutralize residual this compound.
Materials:
-
Residual this compound
-
A cold solution of 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water
-
Ice bath
-
Large beaker or flask (at least 5-10 times the volume of the this compound solution)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker or flask containing the cold sodium bicarbonate or sodium carbonate solution on a stir plate within an ice bath. The container should be no more than 25% full to accommodate potential foaming or gas evolution. Begin vigorous stirring.[1]
-
Slow Addition: Carefully and slowly, add the this compound to the cold, stirred basic solution in a dropwise manner. This reaction is exothermic and will release CO₂ gas if bicarbonate is used. The rate of addition must be strictly controlled to prevent a rapid temperature increase and excessive foaming.[2]
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the temperature of the solution to ensure it remains controlled.[1]
-
pH Verification: Once the reaction is complete and the solution has returned to room temperature, check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH ≥ 7). If the solution is still acidic, add more of the basic solution until neutralization is achieved.
-
Waste Collection: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container designated for aqueous hazardous waste.[1]
Quantitative Disposal Guidelines
For clarity and safety, the key quantitative parameters for the neutralization procedure are summarized below.
| Parameter | Guideline | Rationale |
| Neutralizing Agent Concentration | 5-10% aqueous solution of NaHCO₃ or Na₂CO₃ | A weak base controls the reaction rate and minimizes heat generation. |
| Volume of Neutralizing Agent | At least 5-10 times the volume of the acyl chloride | Ensures a sufficient excess of the base to completely neutralize the acyl chloride and absorb the heat generated. |
| Addition Rate | Slow, dropwise | Prevents uncontrolled exothermic reaction, splashing, and excessive gas evolution. |
| Reaction Time | Several hours post-addition | Ensures the complete hydrolysis and neutralization of the reactive acyl chloride. |
| Final pH | ≥ 7 | Confirms that the corrosive and reactive nature of the acyl chloride has been eliminated. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite. Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1]
-
Major Spills: In the case of a larger spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[1]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
